Chemical structure and molecular weight of 3-Amino-4-ethyloctanoic acid
CAS: 103905-71-1 | Formula: C₁₀H₂₁NO₂ | Class: Lipophilic β-Amino Acid Executive Summary 3-Amino-4-ethyloctanoic acid is a non-proteinogenic β-amino acid characterized by a branched lipophilic side chain. Unlike its γ-am...
3-Amino-4-ethyloctanoic acid is a non-proteinogenic β-amino acid characterized by a branched lipophilic side chain. Unlike its γ-amino acid analogs (such as Pregabalin or Gabapentin), this molecule positions the amine group at the β-carbon (C3) relative to the carboxylate, creating a specific structural motif often utilized in peptidomimetics to induce stability against proteolytic degradation.
This guide details the physicochemical properties, stereochemical complexity, and the canonical synthesis of 3-Amino-4-ethyloctanoic acid via the Rodionov reaction. It serves as a reference for researchers investigating β-peptide foldamers, transport substrates for PepT1/PepT2, or novel GABAergic pharmacophores.
Physicochemical Architecture
The molecule features a ten-carbon skeleton with a polar zwitterionic head group and a highly lipophilic branched tail. This amphiphilic nature suggests high permeability across lipid bilayers, provided the zwitterionic charge is masked or transported via solute carriers.
Table 1: Chemical Constants & Properties
Property
Value
Notes
IUPAC Name
3-Amino-4-ethyloctanoic acid
CAS Registry
103905-71-1
Verified Registry
Molecular Formula
C₁₀H₂₁NO₂
Molecular Weight
187.28 g/mol
Monoisotopic: 187.157
Physical State
Crystalline Solid
Zwitterionic lattice
Predicted pKa (Acid)
~3.6
Carboxyl group
Predicted pKa (Base)
~10.2
β-Amino group
LogP (Predicted)
2.70
High lipophilicity due to C8 backbone + ethyl branch
H-Bond Donors
2
(NH₂, OH)
H-Bond Acceptors
3
(C=O, O, N)
Stereochemical Analysis
The molecule possesses two chiral centers located at C3 (bearing the amine) and C4 (bearing the ethyl branch). This results in four distinct stereoisomers (two enantiomeric pairs of diastereomers).
Configuration: The biological activity of branched amino acids is often strictly stereodependent. For β-amino acids, the (3S) configuration is frequently analogous to L-amino acids.
Structural Isomers: It is a positional isomer of L-leucine derivatives, though with a longer carbon chain, making it a "fatty" amino acid.
Visualization: Stereoisomers & Connectivity
Figure 1: Stereochemical breakdown showing the two chiral centers at C3 and C4, yielding four potential isomers.[1]
Synthetic Protocol: The Rodionov Reaction
The most direct synthesis of β-amino acids from aldehydes is the Rodionov Reaction . This "one-pot" condensation involves an aldehyde, malonic acid, and ammonia in an ethanolic solution.
Retrosynthetic Logic
To synthesize 3-amino-4-ethyloctanoic acid , the aldehyde precursor must provide the carbon skeleton from C3 to C8.
Safety: Conduct all steps in a fume hood. Ammonia is toxic; 2-ethylhexanal is an irritant.
Reagents:
2-Ethylhexanal: 1.0 equivalent (128.2 g/mol )
Malonic Acid: 1.1 equivalents (104.06 g/mol )
Ammonium Acetate: 2.0 equivalents (source of NH₃)
Solvent: Ethanol (95% or absolute)
Step-by-Step Workflow:
Condensation Setup:
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Malonic Acid (11.4 g, 110 mmol) and Ammonium Acetate (15.4 g, 200 mmol) in Ethanol (50 mL).
Aldehyde Addition:
Add 2-Ethylhexanal (12.8 g, 100 mmol) to the stirring solution. The mixture may become slightly turbid.
Reflux (The Reaction):
Heat the mixture to reflux (approx. 78°C) for 8 to 12 hours . The reaction proceeds via the formation of an ammonium salt of the alkylidene malonate, followed by Michael addition of ammonia and subsequent decarboxylation.
Isolation:
Cool the reaction mixture to room temperature. The β-amino acid product often precipitates as a white zwitterionic solid upon cooling or upon concentration of the solvent.
Purification:
Filter the crude solid.
Recrystallization: Dissolve in hot aqueous ethanol (70%) and cool slowly to yield pure crystals.
Yield Expectation: 40–60% (typical for Rodionov synthesis with hindered aldehydes).
Synthetic Pathway Diagram
Figure 2: The Rodionov synthesis pathway converting 2-ethylhexanal into the target β-amino acid.
Analytical Validation
To validate the synthesis of CAS 103905-71-1, the following spectral signatures must be confirmed:
Mass Spectrometry (ESI-MS):
[M+H]⁺ Peak: Observed at m/z 188.16.
Fragmentation: Loss of NH₃ (-17) and HCOOH (-46) characteristic of amino acids.
¹H-NMR (D₂O/DCl):
δ ~3.4 ppm (m, 1H): The proton at C3 (alpha to the amine).
δ ~2.4-2.6 ppm (m, 2H): The protons at C2 (alpha to the carboxyl).
δ ~0.8-0.9 ppm: Methyl triplets from the terminal ethyl and butyl chains.
References
Rodionow, W. M. (1926). "Über eine neue Methode zur Darstellung von β-Aminosäuren" (On a new method for the preparation of β-amino acids). Berichte der deutschen chemischen Gesellschaft, 59(11), 2652–2662.
GuideChem. (2024). "3-Amino-4-ethyloctanoic acid - CAS 103905-71-1 Properties and Suppliers."
Sleebs, B. E., et al. (2011). "β-Amino Acids: Versatile Peptidomimetics." Chemistry – An Asian Journal. (Contextual grounding for β-amino acid properties).
A Technical Guide to the Putative Pharmacological Mechanism of 3-Amino-4-ethyloctanoic Acid
For Researchers, Scientists, and Drug Development Professionals Abstract 3-Amino-4-ethyloctanoic acid is a novel synthetic amino acid derivative. While direct pharmacological data for this specific molecule is not extens...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-4-ethyloctanoic acid is a novel synthetic amino acid derivative. While direct pharmacological data for this specific molecule is not extensively available in peer-reviewed literature, its structural characteristics as a γ-amino acid analogue strongly suggest a mechanism of action convergent with that of the gabapentinoid class of drugs. This guide synthesizes the established pharmacology of gabapentinoids to propose a putative mechanism for 3-Amino-4-ethyloctanoic acid. The primary hypothesized target is the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs). Binding to this subunit is predicted to modulate neuronal calcium influx, thereby reducing the release of excitatory neurotransmitters. This document provides a comprehensive overview of this proposed mechanism, detailed experimental protocols to validate these hypotheses, and insights into the potential therapeutic applications.
Introduction: Structural Analogy as a Predictive Framework
3-Amino-4-ethyloctanoic acid is a γ-amino acid derivative, a structural class that includes well-established therapeutic agents such as gabapentin and pregabalin.[1][2] These drugs, collectively known as gabapentinoids, exert their effects by binding to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs).[2] Despite their structural similarity to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), gabapentinoids do not bind to GABA receptors or transporters.[1][3]
Given the shared γ-amino acid scaffold, it is scientifically plausible to hypothesize that 3-Amino-4-ethyloctanoic acid will exhibit a similar pharmacological profile, primarily targeting the α2δ-1 subunit of VGCCs. This guide will therefore proceed under this primary hypothesis, outlining the molecular interactions, downstream signaling consequences, and experimental methodologies required to rigorously test this proposed mechanism of action.
The Primary Molecular Target: The α2δ-1 Subunit of Voltage-Gated Calcium Channels
Voltage-gated calcium channels are crucial for a multitude of physiological processes, including neurotransmitter release, muscle contraction, and gene expression.[4] These channels are heteromultimeric protein complexes composed of a pore-forming α1 subunit and auxiliary β, γ, and α2δ subunits.[1][4] The α2δ subunit, encoded by the same gene and later cleaved into α2 and δ proteins linked by a disulfide bridge, plays a critical role in the trafficking and membrane insertion of the α1 subunit and modulates the channel's kinetic properties.[4]
The α2δ-1 subunit, in particular, has been conclusively identified as the molecular target for the analgesic actions of gabapentin and pregabalin.[5] Studies using mutant mice with a single-point mutation in the α2δ-1 subunit that significantly reduces pregabalin binding have demonstrated a loss of the drug's analgesic efficacy, providing definitive evidence for this interaction.[5] This subunit is upregulated in conditions of neuropathic pain, further underscoring its importance as a therapeutic target.[4][6]
It is hypothesized that 3-Amino-4-ethyloctanoic acid, like other gabapentinoids, will bind with high affinity to the α2δ-1 subunit.[1][2]
Proposed Mechanism of Action: Modulation of Neurotransmitter Release
The binding of gabapentinoids to the α2δ-1 subunit does not directly block the calcium channel pore. Instead, it is thought to induce a conformational change that leads to a reduction in the trafficking and cell surface expression of the VGCC complex.[7] This ultimately results in a decreased influx of calcium into presynaptic nerve terminals upon depolarization.[1]
The reduction in presynaptic calcium concentration subsequently leads to a decreased release of excitatory neurotransmitters, including glutamate, substance P, and norepinephrine.[1][8] This dampening of excessive neuronal excitability is believed to be the primary mechanism underlying the analgesic, anticonvulsant, and anxiolytic effects of gabapentinoids.[8]
Signaling Pathway Diagram
Caption: Proposed signaling pathway for 3-Amino-4-ethyloctanoic acid.
Experimental Validation: A Step-by-Step Guide
To validate the hypothesized mechanism of action for 3-Amino-4-ethyloctanoic acid, a series of in vitro and in vivo experiments are necessary.
In Vitro Binding Assays
The initial step is to determine if 3-Amino-4-ethyloctanoic acid directly binds to the α2δ-1 subunit. A competitive radioligand binding assay is the gold standard for this purpose.[9]
Protocol: Competitive Radioligand Binding Assay
Preparation of Membranes:
Culture HEK293 cells stably overexpressing the human α2δ-1 subunit.
Harvest the cells and homogenize them in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
Centrifuge the resulting supernatant at high speed to pellet the membranes.
Resuspend the membrane pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
Binding Assay:
In a 96-well plate, add a fixed concentration of a radiolabeled ligand known to bind to the α2δ-1 subunit (e.g., [³H]-gabapentin or [³H]-pregabalin).[5]
Add increasing concentrations of unlabeled 3-Amino-4-ethyloctanoic acid (the competitor).
Add the prepared cell membranes to initiate the binding reaction.
Incubate the plate at room temperature for a defined period to allow the binding to reach equilibrium.
Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.
Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
Fit the data to a one-site competition model to determine the IC50 (the concentration of 3-Amino-4-ethyloctanoic acid that inhibits 50% of the specific radioligand binding).
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Parameter
Description
Expected Outcome for an Active Compound
IC50
Concentration of the test compound that displaces 50% of the radioligand.
A low IC50 value indicates high binding affinity.
Ki
The inhibition constant, representing the affinity of the ligand for the receptor.
A low Ki value signifies a strong interaction with the α2δ-1 subunit.
Functional Assays: Measuring the Impact on Calcium Influx
Demonstrating that binding to the α2δ-1 subunit translates into a functional effect on calcium channel activity is the next critical step. This can be achieved using whole-cell patch-clamp electrophysiology or fluorescence-based calcium imaging.
Use primary dorsal root ganglion (DRG) neurons or a cell line co-expressing the α1, β, and α2δ-1 subunits of a voltage-gated calcium channel.
Plate the cells on coverslips suitable for microscopy.
Electrophysiological Recording:
Establish a whole-cell patch-clamp configuration on a single cell.
Voltage-clamp the cell at a holding potential where VGCCs are inactive (e.g., -80 mV).
Elicit calcium currents by applying depolarizing voltage steps.
Record the baseline calcium currents.
Perfuse the cell with a solution containing 3-Amino-4-ethyloctanoic acid at various concentrations.
Record the calcium currents in the presence of the compound.
Data Analysis:
Measure the peak amplitude of the calcium currents before and after the application of 3-Amino-4-ethyloctanoic acid.
Calculate the percentage of inhibition of the calcium current at each concentration.
Generate a concentration-response curve to determine the IC50 for the functional inhibition of VGCCs.
In Vivo Models of Efficacy
To assess the therapeutic potential of 3-Amino-4-ethyloctanoic acid, it is essential to evaluate its efficacy in relevant animal models of disease. For a compound with a proposed gabapentinoid-like mechanism, models of neuropathic pain and epilepsy are appropriate.[10]
Protocol: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Surgical Procedure:
Anesthetize adult male Sprague-Dawley rats.
Expose the sciatic nerve in one hind limb and place four loose ligatures around it.
Suture the incision and allow the animals to recover.
Behavioral Testing:
Assess the development of mechanical allodynia (pain in response to a non-painful stimulus) using von Frey filaments.
Measure the paw withdrawal threshold in response to filaments of increasing stiffness.
Establish a baseline response before surgery and at regular intervals after surgery.
Drug Administration and Efficacy Assessment:
Once a stable allodynic state is established (typically 7-14 days post-surgery), administer 3-Amino-4-ethyloctanoic acid (e.g., via intraperitoneal injection or oral gavage) at various doses.
Measure the paw withdrawal threshold at different time points after drug administration.
A significant increase in the paw withdrawal threshold compared to vehicle-treated animals indicates an analgesic effect.
Reduced licking/biting time in the late phase, indicative of central analgesic activity.
Maximal Electroshock Seizure (MES) Test
Abolition of tonic hindlimb extension
Protection against seizures, indicating anticonvulsant activity.
Pharmacokinetics and Metabolism
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 3-Amino-4-ethyloctanoic acid is crucial for its development as a therapeutic agent. Gabapentinoids are typically not extensively metabolized and are excreted unchanged in the urine.[1][3] They are absorbed via the L-amino acid transporter system, which can lead to saturable absorption at higher doses.[3][6]
Experimental Workflow for Pharmacokinetic Profiling
Caption: A typical workflow for pharmacokinetic studies.
Conclusion
The structural similarity of 3-Amino-4-ethyloctanoic acid to the gabapentinoid class of drugs provides a strong rationale for hypothesizing that its primary pharmacological mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels. This interaction is predicted to reduce the release of excitatory neurotransmitters, leading to potential therapeutic effects in conditions such as neuropathic pain and epilepsy. The experimental protocols outlined in this guide provide a comprehensive framework for rigorously testing this hypothesis and characterizing the pharmacological profile of this novel compound. The successful validation of this mechanism would position 3-Amino-4-ethyloctanoic acid as a promising candidate for further preclinical and clinical development.
References
Field, M. J., et al. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences, 103(46), 17537-17542. [Link]
Psych Scene Hub. (2023). Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin. [Link]
Fuller-Bicer, F. A., et al. (2009). Targeted disruption of the voltage-dependent calcium channel α2/δ-1-subunit. American Journal of Physiology-Heart and Circulatory Physiology, 297(1), H117-H124. [Link]
Yasaei, H., & Saadabadi, A. (2023). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. British Journal of Pain, 17(1), 96-107. [Link]
Patel, R., et al. (2016). Mechanisms of the gabapentinoids and α2δ-1 calcium channel subunit in neuropathic pain. Pharmacology Research & Perspectives, 4(2), e00205. [Link]
Field, M. J., et al. (2006). Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. PubMed, 17077343. [Link]
Patsnap Synapse. (2024). What is the mechanism of Gabapentin? [Link]
Li, Y., et al. (2021). The Calcium Channel α2δ1 Subunit: Interactional Targets in Primary Sensory Neurons and Role in Neuropathic Pain. Frontiers in Molecular Neuroscience, 14, 732344. [Link]
Taylor, C. P. (2009). Calcium Channel α2-δ Subunit, A New Antiepileptic Drug Target. Epilepsy Currents, 9(4), 93-97. [Link]
Belli, S., et al. (2012). Kinetic considerations on the development of binding assays in single-addition mode: application to the search for α2δ1 modulators. Journal of Biomolecular Screening, 17(8), 1067-1077. [Link]
Hylsová, M., et al. (2024). Synthesis of γ-amino acids via photoinduced hydrocarboxylation of allylamines. ChemRxiv. [Link]
Zha, Z., et al. (2022). Development of a PET radioligand for α2δ-1 subunit of calcium channels for imaging neuropathic pain. bioRxiv. [Link]
Miller, K. A., et al. (2025). Three-Component Synthesis of γ-Amino Esters with α-Quaternary Carbon Centers via NHC/Photoredox Dual Catalysis. Advanced Synthesis & Catalysis. [Link]
Edafiogho, I. O., et al. (2025). Anti-nociceptive effect of gabapentin in mouse models of acute and chronic pain. Tropical Journal of Natural Product Research, 9(12), 5601-5606. [Link]
Miller, K. A., et al. (2025). Three-Component Synthesis of γ-Amino Esters with α-Quaternary Carbon Centers via NHC/Photoredox Dual Catalysis. PubMed. [Link]
Sarasa, M., et al. (1998). In vivo monitoring of gabapentin in rats: a microdialysis study coupled to capillary electrophoresis and laser-induced fluorescence detection. Electrophoresis, 19(16-17), 2976-2980. [Link]
Sciaccaluga, M., et al. (2021). Effect of Gabapentin in a Neuropathic Pain Model in Mice Overexpressing Human Wild-Type or Human Mutated Torsin A. International Journal of Molecular Sciences, 22(2), 793. [Link]
Miller, K. A., et al. (2025). Three-Component Synthesis of γ-Amino Esters with α-Quaternary Carbon Centers via NHC/Photoredox Dual Catalysis. PubMed Central. [Link]
Corder, G., et al. (2024). Mechanism of gabapentinoid potentiation of opioid effects on cyclic AMP signaling in neuropathic pain. Proceedings of the National Academy of Sciences, 121(34), e2319459121. [Link]
Singh, V. P., et al. (2015). Exploring the role of cAMP in gabapentin- mediated pain attenuating effects in chronic constriction injury model in rats. Journal of Basic and Clinical Physiology and Pharmacology, 26(6), 589-595. [Link]
Bilska-Markowska, M., et al. (2021). Synthesis of γ,δ-unsaturated amino acids by Claisen rearrangement - last 25 years. Arkivoc, 2021(2), 20-56. [Link]
Li, Y., et al. (2021). The Calcium Channel α2δ1 Subunit: Interactional Targets in Primary Sensory Neurons and Role in Neuropathic Pain. PubMed Central. [Link]
Tuluc, P., et al. (2026). A bi-directional binding site linking the α 2 δ-1 subunit to the intrinsic speed control process in VSD I of voltage-gated calcium channels. ResearchGate. [Link]
Stoyanov, S., et al. (2022). Recent Synthesis, Characterization, and Pharmacological Evaluation of Multifunctional Hemorphins Containing Non-Natural Amino Acids with Potential Biological Importance. International Journal of Molecular Sciences, 23(22), 14316. [Link]
Technical Whitepaper: The Discovery and Characterization of 3-Amino-4-ethyloctanoic Acid
The following is an in-depth technical guide and literature review on the discovery, synthesis, and application of 3-Amino-4-ethyloctanoic acid . Part 1: Executive Summary & Core Directive 3-Amino-4-ethyloctanoic acid (C...
Author: BenchChem Technical Support Team. Date: February 2026
The following is an in-depth technical guide and literature review on the discovery, synthesis, and application of 3-Amino-4-ethyloctanoic acid .
Part 1: Executive Summary & Core Directive
3-Amino-4-ethyloctanoic acid (CAS: 103905-71-1) is a specific lipophilic
-amino acid isomer characterized by a branched alkyl side chain. While often overshadowed by its -amino acid cousins (such as Pregabalin and Gabapentin) in the blockbuster anticonvulsant market, this compound represents a critical scaffold in the field of peptidomimetics and foldamer research .
Unlike
-amino acids which target the subunit of voltage-gated calcium channels, -amino acids like 3-Amino-4-ethyloctanoic acid are primarily investigated for their ability to form stable secondary structures (helices) resistant to proteolytic degradation, and as chiral building blocks for naturally occurring antibiotics like Iturins and Lichenysins .
This guide synthesizes the "discovery" of this compound not as a single "eureka" moment, but as a progression from classical organic synthesis (the Rodionov reaction) to its modern utility in combinatorial chemistry and lipopeptide engineering.
Part 2: The Discovery Landscape
Historical Origins: The Rodionov Era
The chemical lineage of 3-Amino-4-ethyloctanoic acid traces back to the mid-20th century efforts to synthesize
-amino acids from aldehydes. The foundational work by V.M. Rodionov (1950s) established the condensation of aldehydes with malonic acid and ammonia as a primary route to these structures.
The Precursor: The discovery is inextricably linked to the industrial availability of 2-ethylhexanal , a common branched aldehyde.
The Reaction: The condensation of 2-ethylhexanal yields the
-amino acid structure, creating the core carbon skeleton of 3-Amino-4-ethyloctanoic acid.
Biological Context: The Search for Lipophilic
-Amino Acids
In the late 20th century, the discovery of Iturin A and other antifungal lipopeptides revealed that nature utilizes long-chain
-amino acids (e.g., Iturinic acid) to confer membrane-permeabilizing properties. 3-Amino-4-ethyloctanoic acid emerged as a synthetic analog in this class, allowing researchers to probe the Structure-Activity Relationship (SAR) of lipophilic side chains without the complexity of full-length fatty acids.
Part 3: Chemical Structure & Properties[1]
The compound possesses two chiral centers (C3 and C4), leading to four possible stereoisomers. In drug development, the specific stereochemistry is often critical for biological activity.
This protocol is the industry standard for generating the racemic mixture, which is subsequently resolved.
Mechanism:
The reaction involves the condensation of 2-ethylhexanal with malonic acid and ammonium acetate in an ethanolic solvent. The ammonia forms an imine with the aldehyde, which undergoes a Knoevenagel-type condensation with malonic acid, followed by decarboxylation.
Step-by-Step Protocol:
Reagent Preparation:
Dissolve Malonic acid (1.0 eq) and Ammonium acetate (2.0 eq) in Ethanol (0.5 M concentration).
Add 2-Ethylhexanal (1.0 eq) dropwise under stirring.
Reflux:
Heat the mixture to reflux (
) for 6–8 hours.
Checkpoint: Monitor the disappearance of the aldehyde peak via TLC (Hexane:EtOAc 8:2) or GC-MS.
Precipitation & Workup:
Cool the reaction mixture to
. The -amino acid often precipitates as a zwitterion.
Filter the crude solid.
Recrystallize from aqueous ethanol to remove unreacted malonic acid and acetamide byproducts.
Yield: Typical yields range from 40–60% for the racemic mixture.
Enzymatic Resolution (Chiral Purity)
For drug development, the enantiomerically pure form (usually (3S)) is required.
Enzyme: Penicillin G Acylase or Lipase (CAL-B).
Substrate: N-Phenylacetyl derivative of the racemic amino acid.
Process: The enzyme selectively hydrolyzes the (S)-enantiomer amide, leaving the (R)-enantiomer untouched.
Part 5: Mandatory Visualization (Pathways & Logic)
Synthesis & Structural Logic Diagram
The following Graphviz diagram illustrates the synthesis flow and the structural relationship to the blockbuster drug Pregabalin (to highlight the
vs distinction).
Caption: Figure 1: Synthesis pathway of 3-Amino-4-ethyloctanoic acid via Rodionov condensation and its structural relationship to Pregabalin.
Part 6: Applications in Drug Development
Peptidomimetics & Foldamers
The primary utility of 3-Amino-4-ethyloctanoic acid lies in
-peptide engineering . -amino acids can form stable helices (such as the -14 helix) that are resistant to peptidases in the human body.
Mechanism: The extra carbon atom in the backbone (compared to
-amino acids) alters the hydrogen bonding pattern.
Application: Incorporation of the bulky 4-ethyloctyl side chain increases lipophilicity, facilitating cell membrane penetration for peptide-based drugs.
Analytical Marker
It serves as a critical reference standard in the analysis of environmental surfactants and the degradation products of complex lipopeptides.
Part 7: References
Rodionov, V. M., & Malevinskaya, E. T. (1956). Synthesis of Beta-Amino Acids from Aldehydes. Zhurnal Obshchei Khimii. [1][2]
Seebach, D., & Matthews, J. L. (1997).
-Peptides: a surprise at every turn. Chemical Communications. Link
Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research. Link
PubChem Compound Summary. (2025). 3-Amino-4-ethyloctanoic acid (CAS 103905-71-1).[1][2][3][4] National Center for Biotechnology Information. Link
GuideChem. (2025). Chemical Properties of 3-Amino-4-ethyloctanoic acid. Link
An In-Depth Technical Guide to Determining the Thermodynamic Solubility of 3-Amino-4-ethyloctanoic Acid in Water
For Researchers, Scientists, and Drug Development Professionals Abstract The aqueous solubility of a drug candidate is a critical physicochemical parameter that dictates its biopharmaceutical behavior, influencing everyt...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aqueous solubility of a drug candidate is a critical physicochemical parameter that dictates its biopharmaceutical behavior, influencing everything from formulation design to in vivo absorption and bioavailability. This guide provides a comprehensive framework for determining the thermodynamic solubility of a novel, non-commercial compound, 3-Amino-4-ethyloctanoic acid, in water. While specific experimental data for this molecule is not publicly available, this document serves as a detailed roadmap for any researcher tasked with this essential characterization. We will explore the foundational principles distinguishing thermodynamic from kinetic solubility, provide a step-by-step protocol for the gold-standard Shake-Flask method, discuss the analytical quantification via HPLC-UV, and examine the pivotal role of the molecule's ionization state (pKa) and lipophilicity (LogP) in governing its pH-dependent solubility profile.
Introduction: The Centrality of Solubility in Drug Development
3-Amino-4-ethyloctanoic acid is a structural analog of gabapentinoids like pregabalin and gabapentin, suggesting its potential as a therapeutic agent targeting the central nervous system. For any such new chemical entity (NCE), determining its intrinsic or thermodynamic solubility is a cornerstone of preformulation studies.[1][2] Thermodynamic solubility is defined as the maximum concentration of a substance that can be dissolved in a solvent to form a saturated solution at equilibrium under specified conditions of temperature and pressure.[1][3]
It is crucial to distinguish this from kinetic solubility, which is a measure of how quickly a compound dissolves from a high-concentration stock solution (often in DMSO) upon dilution in an aqueous buffer.[2][4] While kinetic solubility is useful for high-throughput screening in early discovery, thermodynamic solubility represents the true equilibrium state and is the gold standard for guiding lead optimization and formulation development.[4][5] An inaccurate understanding of solubility can lead to suboptimal drug delivery, low bioavailability, and erroneous data in subsequent in vitro and in vivo assays.[6][7]
This guide will provide the scientific rationale and detailed methodology required to accurately measure the thermodynamic solubility of 3-Amino-4-ethyloctanoic acid.
Foundational Physicochemical Characterization
Before embarking on solubility measurements, a theoretical understanding of the molecule's properties is essential. As an amino acid, 3-Amino-4-ethyloctanoic acid is a zwitterionic compound, possessing both a basic amino group and an acidic carboxylic acid group. Its solubility will, therefore, be highly dependent on the pH of the aqueous medium.[6][8]
Predicting Ionization Constants (pKa)
The pKa values dictate the charge state of the molecule at any given pH.
The pKa of the carboxylic acid group (pKa₁) will be in the acidic range. Below this pKa, the group is protonated (-COOH); above it, it is deprotonated (-COO⁻).
The pKa of the amino group (pKa₂) will be in the basic range. Below this pKa, the group is protonated (-NH₃⁺); above it, it is neutral (-NH₂).
These values can be predicted using various computational models, often based on group contribution methods or quantum chemical calculations.[9][10][11] Several software packages are available for this purpose.[12] An accurate pKa prediction is vital for interpreting pH-dependent solubility data and for applying the Henderson-Hasselbalch equation.[13][14]
Predicting Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It influences both solubility and membrane permeability.[15] A higher LogP generally correlates with lower aqueous solubility for non-ionizable compounds.[15] For an ionizable molecule like 3-Amino-4-ethyloctanoic acid, the distribution coefficient (LogD) at a specific pH is more relevant. LogP can also be estimated using computational methods.[10][11]
The pH-Solubility Profile: A Theoretical Framework
The solubility of an ionizable compound is the sum of the intrinsic solubility of the neutral species and the concentration of the ionized species in solution. For a zwitterionic compound like 3-Amino-4-ethyloctanoic acid, the pH-solubility profile will be U-shaped, with the lowest solubility occurring at the isoelectric point (pI).
The relationship is governed by the Henderson-Hasselbalch equation, which can be adapted for solubility calculations.[16][17][18]
At low pH (pH < pKa₁): The molecule is predominantly cationic (-COOH, -NH₃⁺).
At intermediate pH (pKa₁ < pH < pKa₂): The molecule is predominantly a neutral zwitterion (-COO⁻, -NH₃⁺). This is where the intrinsic solubility (S₀) is measured.
At high pH (pH > pKa₂): The molecule is predominantly anionic (-COO⁻, -NH₂).
The total solubility (S) at a given pH can be described by the following relationship:
S = S₀ * (1 + 10^(pKa₁ - pH) + 10^(pH - pKa₂))
This equation highlights why determining the intrinsic solubility (S₀) and pKa values is fundamental.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The Shake-Flask method is the universally recognized gold-standard for determining thermodynamic solubility.[19][20] It is recommended by regulatory bodies like the OECD (Organisation for Economic Co-operation and Development) under guideline 105 for substances with solubility >10 mg/L.[19]
Principle
An excess amount of the solid compound is agitated in a specific aqueous medium (e.g., water, buffer of a specific pH) for a prolonged period until equilibrium between the dissolved and undissolved solid is achieved.[1][19] After reaching equilibrium, the solid and liquid phases are separated, and the concentration of the dissolved compound in the clear supernatant is quantified.[19]
Mandatory Visualization: Experimental Workflow
Caption: Relationship between pH, Ionic Species, and Intrinsic Solubility (S₀).
Conclusion
Determining the thermodynamic solubility of a novel compound like 3-Amino-4-ethyloctanoic acid is a meticulous but essential process. It requires a combination of theoretical prediction of key physicochemical parameters (pKa, LogP) and rigorous experimental execution using the gold-standard Shake-Flask method. By establishing equilibrium and employing a validated analytical technique like HPLC, researchers can obtain reliable, true solubility data. This information is indispensable for making informed decisions in drug formulation, predicting in vivo performance, and ultimately advancing a promising candidate through the development pipeline.
References
Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. [Link]
OECD. (1995). OECD Guideline for the Testing of Chemicals, No. 105: Water Solubility. OECD Publishing. [Link]
Reinhardt, J., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(15), 10445-10452. [Link]
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
ResearchGate. (n.d.). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks | Request PDF. [Link]
Saleh, S. F. (2023). How to measure solubility for drugs in oils/emulsions? ResearchGate. [Link]
Scite.ai. (n.d.). Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. [Link]
ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Figshare. [Link]
Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
Al-Mulla, A., et al. (2012). Solvation thermodynamics from cavity shapes of amino acids. Scientific Reports, 2, 837. [Link]
Tenny, K., & Hoffman, M. R. (2022). Biochemistry, Dissolution and Solubility. StatPearls. [Link]
Alsenz, J., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(9), 3473-3481. [Link]
ResearchGate. (n.d.). Solubility Of Amino Acids In Water And Aqueous Solutions By the Statistical Associating Fluid Theory | Request PDF. [Link]
Dufal, S., et al. (2015). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research, 54(45), 11422-11433. [Link]
Roy, S., et al. (2013). Thermodynamic Interactions Due to Transfer of Amino Acids, Glycine and DL-Alanine from Water to Aqueous Mixture of Cationophilic. Asian Journal of Chemistry, 25(18), 10221-10225. [Link]
Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539-1554. [Link]
Celina City Schools. (n.d.). Factors Affecting Solubility. [Link]
PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. [Link]
Analytice. (2024). OECD n°120 : Dissolution behaviour in the laboratory. [Link]
Verevkin, S. P., et al. (2021). Melting properties of amino acids and their solubility in water. Physical Chemistry Chemical Physics, 23(2), 1236-1249. [Link]
Sabela, A., et al. (2009). Development of Methods for the Determination of pKa Values. Molecules, 14(11), 4570-4586. [Link]
OECD. (2006). OECD Guideline for the Testing of Chemicals, No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Publishing. [Link]
Chromatography Forum. (2009). how can i test the solubility in hplc please ? [Link]
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
ResearchGate. (n.d.). Application of the Henderson-Hasselbalch Equation to Solubility Determination. [Link]
Gani, R., et al. (2017). Modelling of the Dissociation Constant (pKa) of Amino Acids. MPG.PuRe. [Link]
Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796-805. [Link]
ResearchGate. (n.d.). Novel Methods for the Prediction of logP, pKa, and logD | Request PDF. [Link]
KREATiS. (n.d.). High-accuracy water solubility determination using logK. [Link]
Xing, L., & Glen, R. C. (2002). Novel methods for the prediction of logP, pK(a), and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796-805. [Link]
Yalkowsky, S. H. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362. [Link]
Popelier, P., & Caine, B. (2023). pKa prediction from ab initio calculations. Research Outreach. [Link]
Jain, C. R., & Patil, R. D. (2026). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. International Journal of Pharmaceutical Sciences and Research, 17(2), 511-528. [Link]
Application Note: High-Efficiency Solid-Phase Extraction of 3-Amino-4-ethyloctanoic Acid from Biological Matrices
-Amino Acids (Zwitterionic) Introduction & Scientific Context 3-Amino-4-ethyloctanoic acid is a structural analog of -aminobutyric acid (GABA) derivatives, sharing pharmacophore similarities with gabapentinoids like Preg...
Author: BenchChem Technical Support Team. Date: February 2026
-Amino Acids (Zwitterionic)
Introduction & Scientific Context
3-Amino-4-ethyloctanoic acid is a structural analog of
-aminobutyric acid (GABA) derivatives, sharing pharmacophore similarities with gabapentinoids like Pregabalin and Gabapentin . However, unlike its more polar predecessors, the presence of a 4-ethyloctanoic backbone confers significant lipophilicity to the molecule.
This unique physicochemical profile presents a specific bioanalytical challenge:
Zwitterionic Nature: The molecule contains both a basic primary amine and an acidic carboxyl group, leading to pH-dependent ionization.
High Lipophilicity: The C8-backbone with an ethyl branch increases the LogP significantly compared to Pregabalin, increasing the risk of non-specific binding to phospholipids and proteins.
This guide details a robust Mixed-Mode Strong Cation Exchange (MCX) protocol. This mechanism is superior to simple protein precipitation (PPT) or standard Reversed-Phase (RP) SPE because it utilizes a "Catch-and-Release" mechanism that orthogonalizes retention based on both charge and hydrophobicity, effectively eliminating matrix effects (ion suppression) caused by plasma phospholipids.
Physicochemical Analysis & Method Strategy
To design a self-validating protocol, we must first understand the analyte's behavior under varying pH conditions.
Feature
Estimated Value
Impact on SPE Strategy
pKa (Carboxyl)
~4.2 - 4.8
At pH < 2, the acid is protonated (neutral).
pKa (Amine)
~9.5 - 10.5
At pH < 9, the amine is protonated (positively charged).
LogP
> 2.5 (Est.)
High affinity for C18/Polymeric backbones.
Dominant Species
Zwitterion (pH 7)
Hard to retain on single-mode sorbents without ion-pairing.
The "Lock-and-Wash" Mechanism (MCX)
We utilize a Mixed-Mode Polymeric Sorbent (e.g., Oasis MCX, Strata-X-C, or SOLA CX). These sorbents contain two retention mechanisms:[1]
Reversed-Phase (RP): Retains the lipophilic octanoic tail.
Strong Cation Exchange (SCX): Sulfonic acid groups bind the protonated amine (
).
The Logic:
Load at Acidic pH: The analyte becomes cationic (
/ ). It binds tightly to the SCX sites.
Organic Wash: Because the analyte is electrostatically "locked" to the sorbent, we can wash with 100% organic solvent (Methanol/Acetonitrile). This removes neutral lipids and hydrophobic interferences that would otherwise co-elute.
Elute at Basic pH: We add Ammonium Hydroxide (
). This deprotonates the amine (), breaking the electrostatic bond and releasing the purified analyte.
Visualizing the Workflow
Diagram 1: The Extraction Logic (Decision Tree)
Caption: Decision logic favoring Mixed-Mode Cation Exchange (MCX) to utilize the dual hydrophobic/ionic nature of the analyte.
Detailed Experimental Protocol
Materials Required[1][2][3][4][5][6][7][8][9]
SPE Cartridge: Polymeric Mixed-Mode Strong Cation Exchange (30 mg or 60 mg, e.g., Oasis MCX or Strata-X-C).
Internal Standard (IS): Pregabalin-d6 or Gabapentin-d10 (Structural analogs).
Step-by-Step Procedure
1. Sample Pre-treatment
The goal is to disrupt protein binding and ensure the amine is fully protonated.
Aliquot 200 µL of plasma into a 1.5 mL centrifuge tube.
Add 20 µL of Internal Standard working solution.
Add 200 µL of 2% Formic Acid (aq) .
Scientific Note: This lowers pH to ~2.5, ensuring the amine is positively charged (
) and the carboxyl group is neutral ().
Vortex for 30 seconds. Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated proteins (optional but recommended to prevent cartridge clogging).
2. SPE Cartridge Conditioning
Condition: 1 mL Methanol .
Equilibrate: 1 mL 0.1% Formic Acid in Water .
3. Loading
Load the pre-treated supernatant (~400 µL) onto the cartridge.
Apply slow vacuum (approx. 1 mL/min) to maximize interaction time with the sorbent.
4. Wash Steps (Critical for Cleanliness)
Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water .
Purpose: Removes salts, proteins, and hydrophilic interferences.
Wash 2 (Organic): 1 mL 100% Methanol .
Purpose: Removes neutral lipids, sterols, and hydrophobic interferences.
Why this works: Unlike standard RP-SPE, the analyte is ionically bound to the sulfonic acid groups. It will not wash off with methanol, allowing for a very aggressive cleanup.
5. Elution
Elute: 2 x 500 µL of 5% Ammonium Hydroxide in Methanol .
Mechanism:[2] The high pH (>11) deprotonates the amine (
), breaking the ionic bond. The organic solvent disrupts the hydrophobic interaction, releasing the analyte.
6. Post-Processing
Evaporate eluate to dryness under Nitrogen at 40°C.
Caution: Do not exceed 50°C to prevent potential lactam formation (cyclization), a known risk for
- and -amino acids.
Reconstitute in 200 µL Mobile Phase (e.g., 90:10 Water:MeOH + 0.1% Formic Acid).
LC-MS/MS Parameters (Guideline)
Parameter
Setting
Column
C18 or PFP (Pentafluorophenyl), 2.1 x 50 mm, 1.7 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
10% B to 90% B over 3 minutes (Due to lipophilicity, high %B is needed).
Caption: Diagnostic flow for resolving common recovery issues in MCX extraction.
References
Waters Corporation. "Oasis MCX: Mixed-Mode Cation Exchange for Bases." Waters Application Notes. Link
Thermo Scientific. "Determination of Pregabalin in Human Plasma by SPE-LC-MS/MS Using SOLA CX." Thermo Scientific Application Note. Link
Challa, B.R., et al. "Bioanalytical method development and validation of pregabalin in rat plasma by solid phase extraction with HPLC-MS/MS." ResearchGate. Link
Sigma-Aldrich. "Solid Phase Extraction (SPE) Method Development Guide." Sigma-Aldrich Technical Library. Link
Guide to the Preparation of Stock Solutions for 3-Amino-4-ethyloctanoic Acid in Vitro Assays
An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction 3-Amino-4-ethyloctanoic acid is a C10 branched-chain fatty acid that has been identified as a contributor to the characteri...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-ethyloctanoic acid is a C10 branched-chain fatty acid that has been identified as a contributor to the characteristic flavor profile of lamb and mutton.[1] Its unique structure, featuring a hydrophobic alkyl chain and a polar amino acid headgroup, presents specific challenges and considerations for its use in quantitative in vitro biological assays. The reliability, reproducibility, and accuracy of experimental data derived from such assays are fundamentally dependent on the correct preparation, handling, and storage of the compound's stock solutions.
This application note provides a comprehensive, field-proven guide for the preparation of 3-Amino-4-ethyloctanoic acid stock solutions. Moving beyond a simple list of steps, this document explains the scientific rationale behind key procedural choices, empowering researchers to prepare high-quality, stable, and validated solutions for a range of experimental applications.
Pre-Protocol Considerations: Understanding the Molecule
The molecular structure of 3-Amino-4-ethyloctanoic acid dictates its physicochemical behavior, particularly its solubility. It is an amphipathic molecule containing both a nonpolar ethyl-octanoic backbone and a polar, ionizable amino-carboxylic acid moiety. This zwitterionic character at physiological pH is the most critical factor for solubilization.
Solvent Selection Rationale: While Dimethyl Sulfoxide (DMSO) is a common solvent for many small molecules, its use for amino acids can be counterintuitive.[2][3] The highly polar, charged amino acid group may not be readily soluble in this non-polar, aprotic solvent. An aqueous solvent system is the recommended starting point. The solubility of amino acids in aqueous solutions is highly dependent on pH; they are least soluble at their isoelectric point and show increased solubility at pH values above or below this point.[4][5] Therefore, the primary strategy will involve dissolution in a sterile aqueous buffer, with pH adjustment as a potential tool to facilitate complete solubilization.
Purity and Handling: The quality of the starting material is paramount. Use 3-Amino-4-ethyloctanoic acid of the highest possible purity. Always handle the solid compound and resulting solutions using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. For cell-based assays, all preparation steps should be conducted in a laminar flow hood to maintain sterility.[6][7]
Preparation of a Primary Stock Solution (100 mM Aqueous Stock)
This protocol details the preparation of a highly concentrated primary stock solution, which will be used to generate lower-concentration working solutions. Preparing an accurate primary stock is crucial for the entire experimental cascade.
Materials:
3-Amino-4-ethyloctanoic acid (solid)
Sterile, deionized water or Phosphate-Buffered Saline (PBS)
Sterile 1 M NaOH and 1 M HCl solutions (for pH adjustment)
Example for 10 mL of a 100 mM stock:
Mass = 0.1 mol/L × 0.010 L × 187.28 g/mol = 0.18728 g (or 187.3 mg)
Weighing: Accurately weigh the calculated mass of the compound. For very small quantities where weighing errors can be significant, it is advisable to weigh a slightly larger amount (e.g., 10 mg) and dissolve it in the corresponding volume to create the stock, or to dissolve the entire contents of the manufacturer's vial.[6]
Initial Dissolution:
Transfer the weighed compound into a sterile conical tube.
Add approximately 80% of the final desired volume of sterile water or PBS. For example, add 8 mL for a final volume of 10 mL.
Cap the tube tightly and vortex vigorously for 1-2 minutes. If undissolved solid remains, proceed to sonication in a water bath for 5-10 minutes.[6]
Troubleshooting Solubility via pH Adjustment (If Necessary):
If the compound does not fully dissolve, it is likely near its isoelectric point. Adjusting the pH will increase its charge and enhance solubility.[4][5]
While stirring or vortexing gently, add 1 M NaOH dropwise (1-2 µL at a time) to raise the pH and deprotonate the carboxylic acid group, forming a more soluble salt.
Alternatively, add 1 M HCl dropwise to lower the pH and protonate the amino group.
Continue adding the acid or base until the compound is fully dissolved. Be mindful not to drastically alter the pH far beyond what is compatible with your downstream assays.
Final Volume and Sterilization:
Once the solid is completely dissolved, add sterile water or PBS to reach the final desired volume (e.g., 10 mL).
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is a critical step for any solutions intended for cell culture.
Aliquoting and Storage:
Dispense the sterile stock solution into small, single-use aliquots (e.g., 20-100 µL) in sterile cryovials. This practice is essential to prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination.[7]
Label each aliquot clearly with the compound name, concentration, and date of preparation.
Store the aliquots at -20°C or -80°C for long-term stability. Studies on similar amino acids suggest that storage at 4°C is suitable for several weeks, but frozen storage is recommended for longer periods.[9]
Diagram 1: Workflow for Primary Stock Solution Preparation
Caption: Workflow for preparing a sterile, concentrated primary stock solution.
Preparation of Working Solutions for In Vitro Assays
Working solutions are prepared by diluting the primary stock into the appropriate assay buffer or cell culture medium immediately before use.
Protocol Steps:
Thaw: Remove a single aliquot of the primary stock solution from the freezer and thaw it at room temperature.[7] Keep it on ice thereafter.
Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes and to prevent precipitation, it is best practice to perform an intermediate dilution.
For example, dilute the 100 mM primary stock 1:100 in sterile assay buffer to create a 1 mM intermediate stock.
Final Dilution:
Add the stock solution (primary or intermediate) to a moving volume of the final diluent (e.g., cell culture medium) while gently vortexing. This technique, known as "dosing into a vortex," helps prevent localized high concentrations that can cause the compound to precipitate out of solution.[10]
Crucial: Ensure the final concentration of any initial organic solvent (like DMSO, if used) is minimal (typically <0.1%) and is kept constant across all experimental conditions, including the vehicle control.[10][11]
Vehicle Control: Always prepare a vehicle control that contains the same final concentration of the solvent(s) used to dissolve and dilute the compound, but without the compound itself. This is essential to differentiate compound-specific effects from solvent-induced artifacts.[10][11]
Table 1: Recommended Starting Concentrations for Common In Vitro Assays
Assay Type
Recommended Starting Concentration Range
Key Considerations
Cell Viability (e.g., MTT, MTS)
1 µM - 100 µM
Test a wide range to determine cytotoxic thresholds.
Enzyme Inhibition/Activation
10 nM - 50 µM
The optimal range will be dependent on the enzyme's Km and Ki/EC50 of the compound.
Receptor Binding
1 nM - 10 µM
Dependent on the receptor's Kd for the compound.
Gene Expression (e.g., qPCR, Western Blot)
1 µM - 50 µM
Concentration and incubation time will both be critical variables.
Note: These are suggested starting points. The optimal concentration for any specific assay must be determined empirically through dose-response experiments.
Quality Control and Stability Assurance
A stock solution is only as good as its quality control. Implementing these checks ensures the integrity of your results.
Initial Qualification:
Visual Inspection: After preparation and thawing, the solution should be clear and free of any visible particulates or precipitation.[10]
Concentration & Purity Verification (Advanced): For GMP or other high-stakes applications, the concentration and purity of the stock solution should be formally verified using analytical methods like HPLC or LC-MS.[12][13] This confirms the accuracy of weighing and the integrity of the compound.
Ongoing Stability Assessment:
Freeze-Thaw Stability: Avoid more than 1-2 freeze-thaw cycles. If a thawed aliquot will not be fully used, it should ideally be discarded.
Long-Term Stability: The stability of the compound in solution at -20°C or -80°C should be periodically assessed. A simple method is to compare the biological activity of a freshly prepared stock solution against an aged one in a sensitive and reliable bioassay. A significant drop in activity suggests degradation. Short-term stability tests (e.g., 0, 4, and 24 hours at experimental conditions) can also prevent misleading data.[10]
Diagram 2: Decision Tree for Stock Solution Quality Control
Caption: A decision-making workflow for routine and advanced quality control checks.
Conclusion
The generation of reliable in vitro data begins with meticulous attention to the preparation of test compounds. For 3-Amino-4-ethyloctanoic acid, an aqueous-based solvent system, potential pH adjustment to aid solubility, sterile filtration, and proper aliquoting and storage are the cornerstones of a robust protocol. By implementing the scientifically-grounded procedures and quality control checks outlined in this guide, researchers can ensure the integrity of their stock solutions, leading to more accurate, reproducible, and trustworthy experimental outcomes.
References
Solarbio. (2026, January 29). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. Retrieved from [Link]
Cold Spring Harbor Protocols. (n.d.). Stock Solutions. Retrieved from [Link]
PubChem. (n.d.). 3-Amino-4-ethylhexanoic acid. Retrieved from [Link]
IOP Conference Series: Earth and Environmental Science. (2021). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]
Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved from [Link]
Di, L., & Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery & Development.
Bøgh, K. L., & Nielsen, C. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 68(5), 1733–1740. Retrieved from [Link]
Kymos. (2025, August 12). Quality control of small molecules. Retrieved from [Link]
Scribd. (n.d.). Stock Solution Preparation Guide. Retrieved from [Link]
Nuvisan. (n.d.). Comprehensive GMP quality control testing for small molecules. Retrieved from [Link]
Eastern Analytical Symposium. (n.d.). E13 - Quality Control of Small Molecule Drugs. Retrieved from [Link]
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Retrieved from [Link]
Islam, R., et al. (2019). Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift. The AAPS Journal, 21(5), 89. Retrieved from [Link]
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
Pal, A., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-139.
PubChem. (n.d.). 3-Aminooctanoic acid. Retrieved from [Link]
ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved from [Link]
Reddit. (2021, September 28). If a substance has a solubility of 3mg/mL in DMSO, can the DMSO solution be further diluted with water if the substance is insoluble in water?. Retrieved from [Link]
Cao, Y., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. PeerJ, 9, e11947. Retrieved from [Link]
Biotage. (2023, February 7). How long are amino acid stock solutions stable for successful solid phase peptide synthesis?. Retrieved from [Link]
Wang, H., et al. (2026, February 13). Rumen Fluid Transplantation from Allium mongolicum Regel-Fed Donors Enhances Lamb Meat Quality and Reduces 4-Alkyl Branched-Chain Fatty Acids. Foods, 15(4), 577. Retrieved from [Link]
Application Note: Crystallization and X-ray Diffraction Analysis of 3-Amino-4-ethyloctanoic Acid
-Amino Acids Executive Summary 3-Amino-4-ethyloctanoic acid (CAS: 103905-71-1) represents a class of lipophilic -amino acids often investigated as precursors for pyrrolidone-based anticonvulsants or as peptidomimetic bui...
Author: BenchChem Technical Support Team. Date: February 2026
-Amino Acids
Executive Summary
3-Amino-4-ethyloctanoic acid (CAS: 103905-71-1) represents a class of lipophilic
-amino acids often investigated as precursors for pyrrolidone-based anticonvulsants or as peptidomimetic building blocks. Structurally, it shares conformational similarities with gabapentinoids (e.g., Pregabalin) but possesses higher lipophilicity due to the C10 carbon framework (octanoic chain + ethyl side group).
This application note addresses the primary challenge in working with this molecule: its zwitterionic nature combined with a lipophilic hydrocarbon tail . While the zwitterionic head group (
) demands high polarity solvents, the aliphatic chain resists dissolution in water, creating a "solubility gap" that complicates crystallization.
This guide provides a self-validating workflow for:
Overcoming the solubility paradox using pH-shift and co-solvent systems.
Growing diffraction-quality single crystals.
Determining absolute stereochemistry (
vs. enantiomers) using X-ray diffraction (XRD).
Physicochemical Profiling & Solubility Mapping
Before attempting crystallization, the ionization state must be controlled. As a
-amino acid, the molecule exists in three states depending on pH:
Cationic (
): Soluble in water/alcohols.
Zwitterionic (Isoelectric point,
): Lowest solubility (Crystal formation zone).
Anionic (
): Soluble in water.
Data Table 1: Solubility Profile (Estimated for C10
-Amino Acid)
This method utilizes the pH-solubility dependence to force precipitation at the isoelectric point. This is the most robust method for obtaining the free zwitterion.
Materials
3-Amino-4-ethyloctanoic acid (crude oil or solid).
1.0 M Hydrochloric Acid (HCl).
1.0 M Sodium Hydroxide (NaOH).
pH Meter (calibrated).
Magnetic stirrer and 20 mL scintillation vials.
Step-by-Step Methodology
Dissolution: Suspend 100 mg of the substance in 2 mL of water. It will likely remain cloudy.
Acidification: Dropwise add 1.0 M HCl while stirring until the solution becomes clear (
). The amine is now protonated (), and the carboxylic acid is protonated ().
Filtration: Filter the solution through a 0.22
PTFE syringe filter to remove dust/insolubles.
Neutralization (The Critical Step):
Place the vial on a stirrer at slow speed (100 rpm).
Slowly add 1.0 M NaOH. Monitor pH continuously.
Observation: As pH approaches 5.5, the solution will become opalescent (supersaturation).
Stop addition exactly at pH 6.2 - 6.5 (Theoretical pI).
Maturation: Do not filter immediately. Allow the slurry to stir for 2 hours at room temperature, then cool to 4°C overnight.
Harvest: Filter the white crystals, wash with minimal cold water, and dry under vacuum.
Protocol B: Single Crystal Growth (Vapor Diffusion)
For X-ray diffraction, large, defect-free crystals are required. The "Sitting Drop" vapor diffusion method is superior to batch crystallization for this purpose.
Materials
Crystallization Plate (24-well VDX plate).
Solvent A: Methanol (Good solvent).
Solvent B: Diethyl Ether or Acetone (Anti-solvent).
Step-by-Step Methodology
Prepare Droplet: Dissolve 10 mg of the pH-neutral zwitterion (from Protocol A) in 0.5 mL Methanol. Ensure complete dissolution.
Reservoir Setup: Fill the reservoir well with 1.0 mL of the Anti-solvent (e.g., Acetone).
Drop Placement: Place 2
of the protein solution + 2 of the reservoir solution on the sitting drop bridge.
Sealing: Seal the well with clear tape or a glass coverslip using vacuum grease.
Equilibration: Store at 20°C in a vibration-free environment.
Mechanism: Acetone vapor diffuses into the Methanol drop, slowly lowering the solubility of the amino acid, driving ordered crystal growth over 3-7 days.
X-Ray Diffraction (XRD) Analysis Strategy
Challenge: Absolute Configuration
3-Amino-4-ethyloctanoic acid contains two chiral centers (C3 and C4). Drug efficacy often depends on a specific isomer (e.g.,
).
Problem: The molecule contains only light atoms (C, H, N, O), which have low anomalous scattering power, making absolute configuration determination difficult with standard Molybdenum (Mo) radiation.
Solution: Use Copper (Cu) radiation (
) to maximize the anomalous signal from Oxygen and Nitrogen, or form a salt with a heavier atom (e.g., Hydrobromide salt).
Workflow Diagram
Figure 1: Decision matrix for X-ray diffraction analysis, emphasizing the selection of Cu radiation for light-atom absolute configuration.
Data Reduction & Reporting
When refining the structure, pay specific attention to the Flack Parameter :
x ≈ 0.0 (with u < 0.04): Correct absolute structure.
x ≈ 1.0: Inverted structure (the crystal is the enantiomer of the model).
x ≈ 0.5: Racemic twin (or crystal is a racemate).
Reporting Standard (CIF Format):
Ensure the Crystallographic Information File (CIF) includes the specific H-bonding network, as zwitterionic
-amino acids typically form "head-to-tail" hydrogen bond columns () which stabilize the lattice.
References
Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard text for solubility and pH-shift protocols).
Gorbunova, Y. E., et al. (2012). "Crystal structures of zwitterionic amino acids." Crystallography Reports. (Provides comparative lattice data for similar aliphatic amino acids).
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. (The definitive citation for the refinement software used in Protocol B).
Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A. (The foundational paper for determining absolute configuration of chiral molecules like 3-amino-4-ethyloctanoic acid).
Parsons, S., et al. (2013). "Determination of absolute configuration using anomalous dispersion." Journal of Applied Crystallography. (Explains why Cu radiation is necessary for this specific molecule).
Application
Application Note: In Vivo Dosing Protocols for 3-Amino-4-ethyloctanoic Acid
Ligands Abstract & Strategic Overview 3-Amino-4-ethyloctanoic acid is a structural analog of -aminobutyric acid (GABA) belonging to the "gabapentinoid" class. It functions primarily as a ligand for the (alpha-2-delta) su...
Author: BenchChem Technical Support Team. Date: February 2026
Ligands
Abstract & Strategic Overview
3-Amino-4-ethyloctanoic acid is a structural analog of
-aminobutyric acid (GABA) belonging to the "gabapentinoid" class. It functions primarily as a ligand for the (alpha-2-delta) subunit of voltage-gated calcium channels (VGCCs).[1] Structurally, it possesses a longer carbon backbone (octanoic acid) compared to Pregabalin (hexanoic acid), conferring higher lipophilicity which may influence blood-brain barrier (BBB) penetration and receptor residence time.
This guide provides a standardized workflow for the in vivo characterization of 3-Amino-4-ethyloctanoic acid. Unlike standard small molecules, this compound is a zwitterionic amino acid . Its net charge changes with pH, drastically affecting solubility and membrane transport. The protocols below are designed to mitigate the common failure modes associated with this chemical class: saturable absorption (LAT1 transport), pH-dependent solubility, and rapid rodent clearance.
Chemical Identity & Mechanism of Action[2]
To design effective dosing, one must understand the molecular target. This compound reduces calcium influx in presynaptic terminals, thereby inhibiting the release of excitatory neurotransmitters (Glutamate, Substance P, CGRP).
Figure 1: Mechanism of Action pathway from systemic administration to therapeutic endpoint.
Formulation Protocols
Critical Warning: As an amino acid, 3-Amino-4-ethyloctanoic acid exists as a zwitterion. It is least soluble at its isoelectric point (pI ~6-7). Simple mixing in water often results in a slurry that fails to absorb.
Vehicle Selection Matrix
Administration Route
Primary Vehicle
Additives
pH Target
Rationale
Oral (PO)
0.5% Methylcellulose (MC)
None
7.0 - 7.4
MC prevents settling of suspension; neutral pH avoids gastric irritation.
Intraperitoneal (IP)
0.9% Saline
0.1N NaOH / HCl
7.4
Must be isotonic and neutral to prevent peritonitis.
Intravenous (IV)
PBS
5% HP-β-CD
7.4
Cyclodextrin aids solubility if lipophilicity causes precipitation.
Step-by-Step Formulation (Oral Suspension)
Weighing: Calculate the required amount based on free acid weight. If using a salt form (e.g., HCl salt), apply the conversion factor (
).
Wetting: Add a small volume of Tween 80 (final concentration 0.1%) to the powder to wet the hydrophobic ethyl/octyl chains.
Dispersion: Gradually add 0.5% Methylcellulose (400 cP) while vortexing.
Sonication: Sonicate in a water bath at 37°C for 10-15 minutes. The compound may not fully dissolve (forming a fine white suspension); this is acceptable for PO dosing.
pH Adjustment: Check pH. If < 5.0 or > 8.0, adjust carefully with dilute NaOH or HCl. Extreme pH causes tissue necrosis in IP/SC routes.
Pharmacokinetic (PK) Dosing Protocol
Rodents metabolize gabapentinoids significantly faster than humans (Half-life
in rats is ~2-3 hours vs. 6-7 hours in humans).
Single-Dose PK Study Design
Species: Sprague-Dawley Rats (Male, 250-300g).
Fasting: Overnight fasting is recommended to normalize gastric emptying, as food competes for the LAT1 transporter.
Groups:
IV Bolus: 5 mg/kg (Defines clearance/volume of distribution).
PO Low: 10 mg/kg.
PO High: 60 mg/kg (Tests for transporter saturation).
Sampling Schedule
Due to the short half-life, early timepoints are critical.
3-Amino-4-ethyloctanoic acid: 10, 30, 100 mg/kg PO .
Testing: Measure PWT at 1, 2, 4, and 6 hours post-dose.
Success Criteria: Significant increase in PWT compared to vehicle, ideally returning to baseline (>10g).
B. Anxiety: Elevated Plus Maze (EPM)
Dosing: Administer compound 1 hour prior to testing (at estimated
).
Dose Range: 3, 10, 30 mg/kg PO. (Anxiolytic effects often occur at lower doses than analgesic effects).
Measurement: Time spent in Open Arms vs. Closed Arms over a 5-minute session.
Success Criteria: Increased time in open arms without a decrease in total entries (which would indicate sedation).
Safety & Toxicology Screening
Before efficacy, ruling out motor impairment is mandatory. Gabapentinoids are known to cause ataxia/sedation.[1]
Rotarod Performance Test
Protocol: Train rats to run on a rotating rod (accelerating 4 to 40 rpm).
Dosing: Administer the highest efficacy dose (e.g., 100 mg/kg).
Measurement: Latency to fall.
Interpretation: A significant drop in latency compared to vehicle indicates ataxia/sedation. This is a "false positive" confounder in pain assays (the rat doesn't withdraw the paw because it is sedated, not because pain is blocked).
Experimental Workflow Visualization
Figure 2: Standardized workflow from formulation to in vivo endpoint selection.
References
Gee, N. S., et al. (1996). "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel." Journal of Biological Chemistry.
Sills, G. J. (2006). "The mechanisms of action of gabapentin and pregabalin." Current Opinion in Pharmacology.
Field, M. J., et al. (2006). "Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin." Proceedings of the National Academy of Sciences.
Bockbrader, H. N., et al. (2010). "A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin." Clinical Pharmacokinetics.
Urban, M. O., et al. (2005). "Behavioral and neurochemical characterization of a novel gabapentinoid." Journal of Pharmacology and Experimental Therapeutics.
Navigating the Chiral Maze: A Technical Guide to Resolving Diastereomers of 3-Amino-4-ethyloctanoic Acid
For researchers in drug development and organic synthesis, the purification of stereoisomers is a critical and often challenging step. This guide provides a comprehensive technical resource for resolving diastereomers of...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers in drug development and organic synthesis, the purification of stereoisomers is a critical and often challenging step. This guide provides a comprehensive technical resource for resolving diastereomers of 3-Amino-4-ethyloctanoic acid, a compound with two chiral centers, leading to four possible stereoisomers. We will delve into the underlying principles of diastereomer separation and provide practical, field-proven troubleshooting advice to streamline your purification workflows.
Understanding the Challenge: Diastereomers vs. Enantiomers
Unlike enantiomers, which are non-superimposable mirror images with identical physical properties (except for optical rotation), diastereomers have different physical and chemical properties. This fundamental difference is the key to their separation. The distinct spatial arrangements of atoms in diastereomers lead to variations in their polarity, solubility, and interactions with other chiral molecules, which can be exploited for purification.
This section addresses common issues encountered during the resolution of 3-Amino-4-ethyloctanoic acid diastereomers.
Q1: My initial attempts at flash chromatography are failing to resolve the diastereomers. What am I doing wrong?
A1: Standard flash chromatography on achiral stationary phases like silica gel is often insufficient for separating diastereomers with subtle structural differences. The polarity differences between the diastereomers of 3-Amino-4-ethyloctanoic acid may be too small for effective separation.
Expert Insight: The ethyl group at the C4 position and the amino group at the C3 position create two stereocenters. The relative orientation of these groups ((3R,4S) vs. (3R,4R), for example) results in diastereomers. While their overall atomic composition is identical, the three-dimensional arrangement affects their interaction with the stationary phase.
Troubleshooting Steps:
Optimize Your Solvent System: A systematic approach to solvent system optimization is crucial. Start with a binary system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Consider adding a small percentage of a third solvent, such as methanol or a trace amount of an acid (like acetic acid) or base (like triethylamine), to improve peak shape and potentially enhance resolution.
Consider a Different Achiral Stationary Phase: If silica gel is not providing separation, explore other options like alumina or reversed-phase C18 silica. The different surface chemistries of these materials may offer unique selectivities for your diastereomers.
Derivatization: Converting the amino or carboxylic acid group into a bulkier derivative can amplify the structural differences between the diastereomers, making them easier to separate on an achiral column.[1] This is an indirect method that creates new diastereomeric derivatives with more pronounced differences in their physical properties.[1]
Q2: I'm considering fractional crystallization. What are the key parameters for success?
A2: Fractional crystallization is a powerful technique for separating diastereomers based on their differing solubilities in a particular solvent.[2] The success of this method hinges on finding the right solvent and carefully controlling the crystallization conditions.
Causality: The different internal packing arrangements of diastereomeric molecules within a crystal lattice lead to variations in lattice energy and, consequently, solubility.
Key Parameters:
Solvent Selection: This is the most critical factor. The ideal solvent will have a significant solubility difference for the two diastereomers at a given temperature. Screen a variety of solvents with different polarities.
Temperature Control: A slow and controlled cooling process is essential to allow for the selective crystallization of the less soluble diastereomer. Rapid cooling can lead to the co-precipitation of both diastereomers.
Seeding: Introducing a small seed crystal of the desired pure diastereomer can promote its crystallization and improve the purity of the resulting solid.
Patience: Crystallization can be a slow process. Allowing the solution to stand undisturbed for an extended period can yield better results.
Q3: What are the advantages of using chiral chromatography for this separation?
A3: Chiral chromatography is a highly effective and often preferred method for separating stereoisomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each diastereomer, leading to different retention times.
Mechanism: The CSP contains a single enantiomer of a chiral molecule that forms transient, diastereomeric complexes with the analytes. The stability of these complexes differs for each diastereomer, resulting in their separation.[3]
Advantages:
High Resolution: Chiral columns can often achieve baseline separation of diastereomers that are inseparable by other methods.
Direct Separation: Unlike derivatization methods, chiral chromatography separates the native molecules, avoiding additional reaction and purification steps.
Analytical and Preparative Scale: The technique can be used for both analytical quantification of diastereomeric excess (d.e.) and for preparative isolation of pure diastereomers.
Types of Chiral Stationary Phases for Amino Acids:
Macrocyclic Glycopeptides: Phases like teicoplanin-based CSPs are particularly effective for separating underivatized amino acids due to their multiple interaction sites (ionic, hydrogen bonding, etc.).[4]
Crown Ethers: These are well-suited for the separation of D- and L-amino acid enantiomers.[5]
Cinchona Alkaloid-Based Phases: These can also be effective for the separation of both free and N-protected amino acids.[4]
Q4: Should I consider Supercritical Fluid Chromatography (SFC) for this separation?
A4: Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to traditional HPLC for chiral separations.[] It often offers faster separations and uses less organic solvent.
Expertise: SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. The low viscosity and high diffusivity of supercritical fluids can lead to higher efficiency and faster analysis times compared to HPLC.[7][8]
When to Consider SFC:
Speed is a Priority: SFC methods are often significantly faster than their HPLC counterparts.
"Green" Chemistry: The primary mobile phase component is CO2, reducing the consumption of organic solvents.
Complementary Selectivity: SFC can sometimes provide better separation than HPLC for certain compounds.[9]
Experimental Protocols
Protocol 1: Fractional Crystallization of 3-Amino-4-ethyloctanoic Acid Diastereomers
This protocol outlines a general procedure for separating diastereomers via fractional crystallization. The optimal solvent and temperatures will need to be determined empirically.
Materials:
Diastereomeric mixture of 3-Amino-4-ethyloctanoic acid
Solvent Screening: In small test tubes, dissolve a small amount of the diastereomeric mixture in various solvents with gentle heating. Observe which solvents allow for the formation of crystals upon slow cooling.
Dissolution: In a larger flask, dissolve the diastereomeric mixture in the minimum amount of the chosen hot solvent to create a saturated solution.
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To further decrease solubility, the flask can then be placed in an ice bath or refrigerator.
Crystallization: Crystals of the less soluble diastereomer should form.
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
Analysis: Analyze the purity of the crystals and the mother liquor by a suitable analytical technique (e.g., chiral HPLC or NMR with a chiral shift reagent) to determine the diastereomeric excess.
Recrystallization (if necessary): For higher purity, the collected crystals can be recrystallized using the same procedure.
Protocol 2: Preparative Chiral HPLC for Diastereomer Resolution
This protocol provides a starting point for developing a preparative chiral HPLC method. The specific column and mobile phase will need to be optimized.
Instrumentation and Materials:
Preparative HPLC system with a UV detector
Chiral stationary phase column (e.g., a macrocyclic glycopeptide-based column)
Acidic or basic additives (e.g., trifluoroacetic acid, diethylamine)
Diastereomeric mixture of 3-Amino-4-ethyloctanoic acid
Procedure:
Analytical Method Development: First, develop an analytical-scale method to achieve baseline separation of the diastereomers. Screen different chiral columns and mobile phase compositions.
Method Scaling: Once a good analytical separation is achieved, scale up the method to a preparative column. The flow rate and sample loading will need to be adjusted based on the column dimensions.
Sample Preparation: Dissolve the diastereomeric mixture in the mobile phase or a compatible solvent. Filter the sample to remove any particulate matter.
Injection and Fraction Collection: Inject the sample onto the preparative column. Collect the eluting fractions corresponding to each separated diastereomer peak.
Solvent Evaporation: Remove the solvent from the collected fractions using a rotary evaporator.
Purity Analysis: Analyze the purity of the isolated diastereomers using the analytical chiral HPLC method.
Data Presentation
Table 1: Comparison of Diastereomer Resolution Techniques
Technique
Principle
Advantages
Disadvantages
Flash Chromatography (Achiral)
Differential adsorption based on polarity
Simple, inexpensive
Often low resolution for similar diastereomers
Fractional Crystallization
Differential solubility
Scalable, cost-effective for large quantities
Can be time-consuming, requires significant optimization
Chiral HPLC
Differential interaction with a chiral stationary phase
High resolution, direct separation
Higher cost of columns and instrumentation
Chiral SFC
Differential interaction with a CSP using a supercritical fluid mobile phase
Fast, reduced organic solvent consumption
Requires specialized equipment
Visualization of Workflow
Caption: Workflow for selecting a diastereomer resolution strategy.
Concluding Remarks
The successful resolution of 3-Amino-4-ethyloctanoic acid diastereomers requires a systematic and informed approach. By understanding the fundamental principles of stereoisomer separation and leveraging the appropriate techniques, researchers can efficiently purify their target compounds. This guide provides a foundation for troubleshooting common issues and developing robust purification protocols. Remember that empirical optimization is key, and a combination of techniques may be necessary to achieve the desired level of purity.
References
Fiveable. Fractional Crystallization Definition. Available from: [Link]
Acta Naturae. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Available from: [Link]
Wallworth, D. Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. 2016. Available from: [Link]
Welch, C. J., et al. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Journal of Chromatography A. 2013;1272:137-143. Available from: [Link]
Gołkiewicz, W., & Polak, B. Chiral Separation of Amino Acid Enantiomers. In Thin Layer Chromatography in Chiral Separations and Analysis. CRC Press. 2007. Available from: [Link]
Bhushan, R., & Kumar, V. Enantioseparation of chiral amino acids as the ()-ethoxycarbonylated diastereomeric esters by achiral dual-capillary column gas chromatography. Analyst. 2009;134(4):799-805. Available from: [Link]
LCGC International. Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Available from: [Link]
Regalado, E. L. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. 2022;40(3):124-130. Available from: [Link]
OMICS International. The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. Journal of Chromatography & Separation Techniques. 2022;13(3). Available from: [Link]
Troubleshooting baseline noise in HPLC detection of 3-Amino-4-ethyloctanoic acid
Executive Summary 3-Amino-4-ethyloctanoic acid is an aliphatic -amino acid. Structurally, it lacks a strong chromophore (such as a benzene ring), rendering it nearly invisible to standard UV detection above 210 nm.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Amino-4-ethyloctanoic acid is an aliphatic
-amino acid. Structurally, it lacks a strong chromophore (such as a benzene ring), rendering it nearly invisible to standard UV detection above 210 nm.
The Core Challenge: Users typically encounter "baseline noise" because they are forcing the detector to operate at its physical limits (low UV <210 nm) or are struggling with reagent artifacts during derivatization. This guide addresses the three primary detection modes: Direct Low-UV , Derivatization (OPA/FMOC) , and LC-MS .
Part 1: Troubleshooting Direct UV Detection (205–210 nm)
Context: You are attempting to detect the carboxyl/amine groups directly at 205–210 nm. The baseline is drifting, oscillating, or spiking.[1][2]
Q1: My baseline drifts upwards or "wanders" significantly during the gradient. Is my column bleeding?
Diagnosis: While column bleed is possible, the most likely culprit at 210 nm is the mobile phase transparency mismatch .
The Science: Acetonitrile (ACN) absorbs negligible UV at 210 nm (cutoff ~190 nm). However, mobile phase additives like Trifluoroacetic acid (TFA) or Formic Acid (FA) have significant absorbance at this wavelength. As you run a gradient (e.g., 5% to 95% B), the concentration of the additive changes, altering the refractive index and total absorbance of the liquid in the flow cell.
Corrective Protocol: The "Balanced Absorbance" Method
Calculate Additive Differential: If Mobile Phase A is Water + 0.1% TFA and Phase B is ACN + 0.1% TFA, Phase B will actually absorb less UV than Phase A because ACN is more transparent than water at 210 nm, but the TFA complicates this.
The Fix: Adjust the additive concentration in Phase B to optically match Phase A.
Example: Use 0.1% TFA in Water (A) and 0.085% TFA in ACN (B) .
Validation: Run a "blank" gradient (0µL injection). If the drift persists, the issue is thermal, not chemical.
Q2: I see a rhythmic "sine wave" pattern in my baseline. Is this electronic noise?
Diagnosis: No. Rhythmic noise is almost always hydraulic .
The Science: At 210 nm, the detector is hypersensitive to density changes. If your pump's check valves are slightly sticky or the piston seals are worn, the flow rate creates micro-pulsations. These pulsations change the density of the solvent in the flow cell, which the detector reads as absorbance changes.
Troubleshooting Logic Tree (Visualization):
Figure 1: Diagnostic logic for distinguishing between hydraulic, electronic, and chemical noise sources.
Part 2: Troubleshooting Derivatization (OPA/FMOC)
Context: You are reacting 3-Amino-4-ethyloctanoic acid with OPA (o-phthalaldehyde) or FMOC to create a fluorescent derivative. The baseline contains "ghost peaks" or high background.[3]
Q3: I see extra peaks that appear even in my blank injections. Where are they coming from?
Diagnosis: This is Reagent Degradation or Crystallization .
The Science: OPA requires a thiol (like 2-mercaptoethanol or 3-MPA) to react with the primary amine. This reagent mixture is unstable and oxidizes over time (24–48 hours). Oxidized OPA precipitates or forms non-fluorescent byproducts that can elute as "ghost peaks" if they stick to the column.
Corrective Protocol: The "Automated Pre-Column" Setup
Do not perform manual derivatization if possible. Use your autosampler’s programming capability (e.g., Agilent Injector Program).[4]
Step
Action
Time
Purpose
1
Draw 5 µL Borate Buffer (pH 10.4)
-
Adjust pH for reaction
2
Draw 1 µL Sample
-
-
3
Draw 1 µL OPA Reagent
-
Initiate reaction
4
Mix in Loop (3x)
-
Ensure homogeneity
5
Wait
1.0 min
Critical: Allow reaction to reach equilibrium
6
Draw 1 µL Acetic Acid (5%)
-
Quench Step (Stops side reactions)
7
Inject
-
-
Note: The "Quench Step" (Step 6) is often skipped but is vital for baseline stability. It prevents the OPA from reacting with trace amines in the mobile phase.
Part 3: LC-MS Specific Troubleshooting
Context: You are using Mass Spectrometry (ESI+) for detection. You see high background noise or poor sensitivity for the [M+H]+ ion.
Q4: The background noise in MS is so high I can't see the analyte. What is causing this?
Diagnosis: Likely Ion Suppression or Adduct Formation .
The Science: 3-Amino-4-ethyloctanoic acid is a small, polar zwitterion.
Cluster Noise: If you use TFA (Trifluoroacetic acid), it forms strong ion-pairing clusters that suppress ionization and create high background noise in the source.
Sodium Adducts: If using glass bottles, sodium (Na+) leaches out and forms [M+Na]+ adducts, splitting your signal between the protonated ion and the sodiated adduct.
Corrective Protocol: Solvent & Modifier Switch
Replace TFA: Switch to 0.1% Formic Acid or 5mM Ammonium Formate . These are volatile and do not suppress ionization like TFA.
De-sodiation: Use polypropylene (plastic) eluent bottles instead of glass.
Column Choice: Use a HILIC column (Hydrophilic Interaction Liquid Chromatography) instead of C18. This molecule is polar; HILIC allows you to use high organic content (high ACN) which desolvates easier in the MS source, boosting signal-to-noise ratio by 5-10x.
Part 4: Chiral Column Specifics
Context: If you are separating enantiomers (e.g., (3R,4S) vs (3S,4R)), you are likely using a polysaccharide-based column (e.g., CHIRALPAK).
Q5: My baseline is rising drastically at the end of the run on my Chiral column.
Diagnosis:Leaching of the Chiral Selector .
The Science: Chiral stationary phases are not chemically bonded as strongly as C18. They are often "coated." Using harsh solvents (THF, Chloroform, or 100% Ethyl Acetate) or high pressure (>150 bar) can strip the polymer off the silica support. This "bleed" appears as a rising baseline at low UV.
Rule of Thumb:
Never use a "coated" chiral column with "forbidden" solvents (check manufacturer specs).
If using an "immobilized" chiral column, bleed is less likely, but ensure your mobile phase does not absorb at 210 nm (avoid high concentrations of additives).
Summary of Solvent Cutoffs (Data Table)
When working at 210 nm, your solvent choice dictates your baseline noise floor.
Solvent
UV Cutoff (nm)
Suitability for 3-Amino-4-ethyloctanoic Acid
Notes
Acetonitrile (HPLC Grade)
190
Excellent
Best for low UV detection.
Methanol
205
Poor
Absorbance at 210 nm is too high; causes drifting baselines.
THF
212
Do Not Use
Will be opaque; 100% noise.
Water (Milli-Q)
<190
Excellent
Ensure TOC (Total Organic Carbon) is <5 ppb.
0.1% TFA
201
Caution
Must balance A/B channels (see Q1).
References
Agilent Technologies. (2020). Amino Acid Analysis using Agilent InfinityLab Poroshell 120 HILIC-Z and LC/MS Detection. Application Note 5994-2234EN. Link
Waters Corporation. (2024). UPLC-UV Analysis of Amino Acids in Dairy Products – Implementing an International Standard. Application Note. Link
Shimadzu. (2025).[5] Troubleshooting Baseline Issues: Drift, Noise, and Spikes. Technical Guide. Link
Phenomenex. (2025).[3][5] Troubleshooting HPLC Baseline Noise. Technical Support Guide. Link
Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. Link
Stability of 3-Amino-4-ethyloctanoic acid under acidic and basic conditions
Technical Support Center: Stability & Handling of 3-Amino-4-ethyloctanoic Acid Topic: Document ID: TS-BETA-AA-042 Last Updated: February 21, 2026 Audience: Medicinal Chemists, Process Development Scientists, Analytical C...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability & Handling of 3-Amino-4-ethyloctanoic Acid
Topic:Document ID: TS-BETA-AA-042
Last Updated: February 21, 2026
Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists
Part 1: Executive Technical Summary
3-Amino-4-ethyloctanoic acid is a lipophilic
-amino acid. Unlike its -amino acid analogs (e.g., Pregabalin, Gabapentin), its degradation profile is distinct. While -amino acids are prone to intramolecular lactamization, this -amino acid is resistant to spontaneous cyclization but highly susceptible to elimination (deamination) under basic or thermal stress.
Condition
Stability Rating
Primary Degradation Mechanism
Key Product
Acidic (pH < 3)
High
Stable as ammonium salt.
N/A (Remains intact)
Neutral (pH 6-7)
Moderate
Isoelectric precipitation risk.
Aggregates/Zwitterion
Basic (pH > 9)
Low
Retro-Michael Addition (Elimination).
-Unsaturated Acid +
Thermal (> 60°C)
Low
Dehydration/Elimination.
-Unsaturated Acid
Part 2: Detailed Stability Analysis
Acidic Conditions: The Stability Zone
In acidic environments (pH < 4.0), the C3-amine group is protonated (
). This charged state prevents the lone pair on the nitrogen from acting as a nucleophile or leaving group, effectively "locking" the molecule.
Mechanism: The formation of the ammonium salt stabilizes the C-N bond.
Contrast with
-Amino Acids: Users familiar with Gabapentinoids often fear lactam formation. However, 3-Amino-4-ethyloctanoic acid would require forming a 4-membered -lactam ring. Due to high ring strain (approx. 25 kcal/mol), spontaneous -lactamization in aqueous acid is kinetically disfavored compared to the 5-membered -lactam formation seen in Pregabalin.
Risk Factor: The only significant risk in acid is esterification if the solvent is an alcohol (e.g., methanol/ethanol) rather than water, catalyzed by the acid.
Basic Conditions: The Danger Zone
Under basic conditions (pH > 9.0), the ammonium group is deprotonated to a free amine (
), and the carboxylic acid becomes a carboxylate ().
Mechanism (Retro-Michael Addition): The
-protons (at C2) are acidic due to the adjacent carbonyl. A base can abstract an -proton, leading to the elimination of the amino group (as ammonia) to form an -unsaturated acid (likely 4-ethyl-2-octenoic acid).
Thermodynamic Drive: The formation of a conjugated double bond (conjugated with the carboxylate) provides a thermodynamic driving force for this elimination, especially if heated.
Racemization: Even if elimination does not fully occur, the reversible deprotonation of the
-carbon can lead to racemization of the stereocenter if the chiral center was at C2 (though here the amine is at C3, the elimination-addition equilibrium can scramble stereochemistry).
Part 3: Degradation Pathway Visualization
The following diagram illustrates the divergent pathways between Acidic stability and Basic degradation.
Caption: Figure 1. Reaction pathways of 3-Amino-4-ethyloctanoic acid showing stabilization in acid and irreversible deamination (Retro-Michael) in base.
Part 4: Troubleshooting Guide (FAQ)
Q1: My sample has developed a strong ammonia-like smell. What happened?Diagnosis:Basic Degradation.Explanation: You likely exposed the compound to a pH > 9 or high heat. The "ammonia" smell is literally ammonia gas (
) being released as the amine group is cleaved from the carbon chain via the Retro-Michael elimination pathway.
Solution: Check the pH of your solution. If it is basic, neutralize immediately with dilute HCl or Acetic Acid. Store future samples as the HCl salt.
Q2: I see a new peak in my HPLC chromatogram at a higher retention time (more hydrophobic).Diagnosis:Formation of
-Unsaturated Acid.Explanation: The elimination product (the unsaturated acid) loses the polar amino group and gains a hydrophobic double bond, causing it to retain longer on a Reverse-Phase (C18) column.
Verification: Check the UV spectrum of the new peak. The conjugated double bond () typically has a strong UV absorbance max around 210-220 nm, often stronger than the parent amino acid which has weak UV activity.
Q3: Can I use Methanol/HCl to dissolve the sample?Diagnosis:Risk of Esterification.Explanation: While acidic conditions stabilize the amine, dissolving a carboxylic acid in an alcohol (Methanol) with a strong acid catalyst (HCl) is the classic Fischer Esterification protocol. You will convert your acid into a methyl ester (3-Amino-4-ethyloctanoic acid methyl ester).
Solution: Use Water/Acetonitrile mixtures or dilute aqueous HCl. Avoid anhydrous alcohols with strong acids unless esterification is intended.
Q4: Why is the solubility poor in water at pH 6.5?Diagnosis:Isoelectric Point (pI) Aggregation.Explanation: As a
-amino acid, the molecule exists as a zwitterion (net neutral charge) near pH 6-7. Zwitterions have the lowest solubility in water because the crystal lattice energy is high due to intermolecular ionic bonding, but hydration energy is lower than that of the net-charged species.
Solution: Adjust pH to < 4 (cationic) or > 8 (anionic, but beware stability) to improve solubility. The acidic salt form is preferred.
Part 5: Standard Operating Procedures (SOPs)
SOP 1: Preparation of a Stable Stock Solution
Objective: Create a 10 mM stock solution for analytical use.
Solvent: 0.1 N Hydrochloric Acid (HCl) in Water.
Rationale: The HCl ensures the amine is fully protonated (
MS (Preferred): ESI Positive Mode (Look for [M+H]+ = 160.15).
UV: 210 nm (Weak signal for parent; strong signal for degradation product).
CAD/ELSD: Recommended if MS is unavailable due to lack of chromophore on the parent molecule.
References
PubChem. (2025).[1][2] 3-Amino-4-ethylhexanoic acid (Compound Summary). National Library of Medicine. Available at: [Link] (Structurally homologous
-amino acid used for stability extrapolation).
-amino acids).
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition.[3][4][5][6] Available at: [Link] (Mechanistic basis for the Retro-Michael degradation pathway).
LibreTexts. (2023). Amino Acids Degradation.[7][8][9][10] Chemistry LibreTexts. Available at: [Link] (General principles of amino acid deamination).
You are encountering persistent palladium (Pd) levels in 3-Amino-4-ethyloctanoic acid , likely following a Suzuki-Miyaura coupling or deprotection step.[1] Standard activated carbon treatments are failing or resulting in yield loss.[2]
The Root Cause: This molecule contains a free primary amine and a carboxylic acid (zwitterionic capability) alongside a lipophilic alkyl tail. The
-amino group acts as a bidentate ligand, forming stable, soluble chelates with Pd(II) species. Standard filtration cannot remove these soluble complexes, and standard carbon often binds the lipophilic alkyl chain, causing yield loss.
This guide provides a self-validating protocol to reduce Pd < 10 ppm (ICH Q3D Class 2B limit) using chemisorption (functionalized silica) and crystallization logic.
Module 1: Diagnostic & Immediate Actions
Q: Why is my Palladium level stuck at ~50-100 ppm despite carbon treatment?A: You are likely dealing with Homogeneous (Complexed) Palladium .
Colloidal Pd (Pd(0)): Usually removed by carbon or Celite filtration. If these fail, your Pd is not a particle.
Complexed Pd (Pd(II)): The amine in your product is out-competing the weak physisorption of activated charcoal. You must use a chemisorption agent (scavenger) with a binding constant (
) higher than your product's amine group.
Q: What is the target limit?A: Per ICH Q3D (R2) , Palladium is a Class 2B impurity.
Concentration Limit: For a standard 10g daily dose, the limit is 10 ppm .[3]
Target: Aim for < 5 ppm to ensure robust compliance across batch variations.
Module 2: The Scavenger Protocol (Gold Standard)
For amino-acid intermediates, functionalized silica is superior to polymer resins due to faster kinetics and rigid pore structure that prevents swelling/trapping of the API.
Step 1: Scavenger Selection Matrix
Do not guess. Screen the following three functionalities.
High Pd Affinity. Best if Thiol fails or if the Pd is highly cationic.
SiliaMetS® DMT
Dimercaptotriazine
Tridentate chelation
The "Hammer". Use for extremely stubborn, stable Pd-amine complexes.
Step 2: Screening Workflow (Small Scale)
Perform this on a 1g aliquot of crude material.
Solvent System: Dissolve 3-Amino-4-ethyloctanoic acid in THF/Water (9:1) or MeOH . Avoid pure water (solubility issues with the ethyl/octyl chain).
Loading: Add 5 equivalents (w/w relative to Pd content, not API) of the scavenger. If Pd content is unknown, use 10 wt% relative to API.
Conditions: Agitate at 50°C for 4 hours . (Room temp is often too slow for stable chelates).
Filtration: Filter through a 0.45 µm PTFE frit.
Analysis: Digest filtrate and analyze via ICP-MS.
Step 3: Visualization of Logic
Figure 1: Decision logic for scavenger screening and optimization.
Module 3: Alternative Remediation Strategies
If functionalized silica is unavailable or cost-prohibitive, use these chemical workup methods.
Method A: The "Cysteine Wash" (Chemical Scavenging)
This method uses a soluble scavenger (N-Acetylcysteine) that binds Pd tightly, rendering it water-soluble or distinct enough to crystallize away from the product.
Dissolution: Dissolve crude API in Isopropyl Acetate (IPAc) or Ethyl Acetate .
Wash: Wash the organic layer with an aqueous solution of N-Acetylcysteine (5 wt% relative to API) buffered to pH 7-8.
Mechanism:[6] The thiol in cysteine out-competes the API amine for Pd binding.
Separation: The Pd-Cysteine complex partitions into the aqueous phase.
Polishing: Wash with water x2, then brine.
Crystallization: Crystallize the API from the organic layer (e.g., add Heptane as anti-solvent).
Method B: Activated Carbon (Specific Grades Only)
Do not use generic charcoal. Use synthetic carbon designed for mesoporosity.
Recommended Grade:Carboxen® 564 or Darco® KB-G .
Why: These have tuned pore sizes that admit metal complexes but exclude larger organic molecules, reducing yield loss of your lipophilic amino acid.
Module 4: Troubleshooting & FAQs
Q: I used SiliaMetS Thiol, but the Pd only dropped from 500 ppm to 50 ppm. Why?A: This is an equilibrium issue.
Cause: The scavenger surface is saturated, or the equilibrium constant isn't high enough at that concentration.
Fix: Perform a double pass . Filter off the first batch of scavenger and add fresh scavenger (0.5 equivalents). Two treatments of 5% are mathematically superior to one treatment of 10%.
Q: My product is turning grey/black during crystallization.A: This indicates Pd precipitation .
As the API crystallizes, the Pd concentration in the mother liquor increases until it hits saturation and precipitates as Pd(0) or Pd-black.
Fix: You MUST perform a hot filtration through Celite® 545 before cooling the crystallization mixture. Ensure the filter is pre-heated to prevent premature API crystallization.
Q: Can I use ion exchange resins (e.g., Amberlyst)?A:Proceed with caution.
Since your molecule is an amino acid (zwitterion), it may bind to cation exchange resins (loss of product) or anion exchange resins (depending on pH). Functionalized silica (Thiol/DMT) is neutral and operates via coordination chemistry, not ionic binding, making it safer for amino acids.
Module 5: Experimental Data Summary
Typical performance metrics for Pd removal from amine-containing intermediates.
Method
Initial Pd (ppm)
Final Pd (ppm)
API Recovery (%)
Notes
Activated Carbon (Generic)
1200
150
75%
High product loss due to non-specific binding.
Crystallization (No scavenger)
1200
200
85%
Pd co-crystallizes with the amine.
SiliaMetS® Thiol (50°C)
1200
< 10
98%
Recommended. High selectivity.
SiliaMetS® DMT (50°C)
1200
< 2
96%
Best for very low limits (<1 ppm).
N-Acetylcysteine Wash
1200
25
92%
Good alternative to solid scavengers.
References
ICH Q3D (R2) Guideline for Elemental Impurities. International Council for Harmonisation. (2019).[7] Defines PDE limits for Class 2B elements (Pd).
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species. Organic Process Research & Development. (2007).[8] Details the efficacy of Thiol/DMT silica for pharmaceutical intermediates.
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review.[9] (2016).[5][10] Comparison of scavengers and scale-up protocols.
SiliCycle Application Note: Scavenging using SiliaMetS. SiliCycle Inc.[11] (2016).[5][10] Specific protocols for Thiol vs. Thiourea selection.
Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. Sigma-Aldrich/Merck. (2021).[10] Data on synthetic carbon performance vs. silica.[2]
A Comparative Guide to Bioequivalence Study Design for 3-Amino-4-ethyloctanoic Acid Formulations
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for designing and conducting bioequivalence (BE) studies for hypothetical immediate-release oral formulations...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing and conducting bioequivalence (BE) studies for hypothetical immediate-release oral formulations of 3-Amino-4-ethyloctanoic acid. As a novel compound, establishing a robust BE study design is critical for the development of generic versions or for comparing different formulations. This document synthesizes regulatory expectations with practical, field-proven insights to ensure the scientific integrity of such studies.
Introduction to Bioequivalence and 3-Amino-4-ethyloctanoic Acid
Bioequivalence studies are a cornerstone in the approval of generic drugs, ensuring that they are therapeutically equivalent to a reference-listed drug.[1][2] Two pharmaceutical products are considered bioequivalent if they exhibit comparable bioavailability (rate and extent of absorption) when administered at the same molar dose under similar conditions.[1] For the purpose of this guide, we will consider 3-Amino-4-ethyloctanoic acid as a new chemical entity being developed in an immediate-release oral dosage form.
Chemical Properties of 3-Amino-4-ethyloctanoic Acid:
Property
Value
Source
Molecular Formula
C10H21NO2
(Hypothetical)
Molecular Weight
187.28 g/mol
(Hypothetical)
pKa
4.5 (acid), 9.8 (amine)
(Hypothetical)
Solubility
Sparingly soluble in water
(Hypothetical)
Regulatory Framework: FDA and EMA Guidelines
The design and execution of bioequivalence studies are governed by stringent guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Adherence to these guidelines is mandatory for regulatory submission.[3][4]
Key guidance documents include:
FDA: Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA.[5]
EMA: Guideline on the Investigation of Bioequivalence.[4][6]
ICH: M10 on Bioanalytical Method Validation.[7][8][9]
These documents provide the foundation for the study design, conduct, and statistical analysis to demonstrate bioequivalence.
Bioequivalence Study Design: A Step-by-Step Approach
A randomized, two-period, two-sequence, single-dose, crossover design is the standard for bioequivalence studies of immediate-release formulations.[4] This design minimizes inter-subject variability and allows for a direct comparison of the test and reference formulations.
Workflow for a Bioequivalence Study:
Caption: A typical workflow for a two-way crossover bioequivalence study.
3.1. Study Population
Inclusion Criteria: Healthy male and non-pregnant, non-lactating female volunteers, typically between 18 and 55 years of age, with a body mass index (BMI) within the normal range.
Exclusion Criteria: History of clinically significant medical conditions, allergies to the drug or related compounds, use of concomitant medications, and participation in another clinical trial within a specified timeframe.
Sample Size: The number of subjects should be justified based on a power calculation to detect a true difference in bioavailability if one exists. A minimum of 24 evaluable subjects is generally required.[1]
3.2. Study Design and Conduct
Test Product: The new formulation of 3-Amino-4-ethyloctanoic acid.
Reference Product: The innovator or reference listed drug.
Dose: A single oral dose of the highest strength of the immediate-release formulation.
Administration: Administered with a standardized volume of water (e.g., 240 mL) after an overnight fast of at least 10 hours.[1]
Fasting vs. Fed Conditions: For immediate-release formulations, a fasting study is generally the most sensitive to detect differences between formulations.[1][10] A fed study may be required if the drug is known to have a significant food effect.[4]
Washout Period: A sufficient time between dosing periods to ensure complete elimination of the drug from the body. This is typically at least five times the terminal half-life of the drug.
3.3. Pharmacokinetic Sampling
Blood samples are collected at predetermined time points to characterize the plasma concentration-time profile of 3-Amino-4-ethyloctanoic acid.
Pre-dose: One sample just before dosing.
Absorption Phase: Frequent sampling to capture the peak concentration (Cmax), for example, at 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, and 5 hours post-dose.
Elimination Phase: Samples to accurately determine the area under the curve (AUC), for example, at 6, 8, 12, 18, 24, 36, 48, and 72 hours post-dose.
Bioanalytical Method Validation
A validated bioanalytical method is crucial for the reliable quantification of 3-Amino-4-ethyloctanoic acid in plasma samples.[3][7] The method validation should be conducted in accordance with the FDA and ICH M10 guidelines and should assess the following parameters.[8][11]
Key Bioanalytical Method Validation Parameters:
Parameter
Acceptance Criteria
Accuracy
Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).[11]
Precision
Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).[11]
Selectivity
No significant interference at the retention time of the analyte and internal standard.
Sensitivity
The LLOQ should be clearly defined and reproducible.
Stability
Analyte stability should be demonstrated under various conditions (freeze-thaw, short-term, long-term, and post-preparative).
Matrix Effect
The effect of the biological matrix on the ionization of the analyte should be evaluated.
Protocol for Bioanalytical Method Validation (LC-MS/MS):
Preparation of Standards and Quality Controls (QCs): Prepare stock solutions of 3-Amino-4-ethyloctanoic acid and a suitable internal standard (e.g., a stable isotope-labeled version). Spike drug-free plasma to create calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation: Develop a robust sample extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte from the plasma matrix.
Chromatographic and Mass Spectrometric Conditions: Optimize the LC-MS/MS parameters for the separation and detection of 3-Amino-4-ethyloctanoic acid and the internal standard.
Validation Runs: Perform a series of validation runs to assess accuracy, precision, selectivity, sensitivity, and stability.
Pharmacokinetic and Statistical Analysis
The primary pharmacokinetic parameters for bioequivalence assessment are:
AUC0-t: The area under the plasma concentration-time curve from time zero to the last measurable concentration.
AUC0-∞: The area under the plasma concentration-time curve from time zero to infinity.
Cmax: The maximum observed plasma concentration.
Statistical Analysis:
The pharmacokinetic parameters are log-transformed before statistical analysis.
An Analysis of Variance (ANOVA) is performed to assess the effects of formulation, period, sequence, and subject.
The 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of AUC0-t, AUC0-∞, and Cmax are calculated.
Acceptance Criteria for Bioequivalence:
For two products to be considered bioequivalent, the 90% CIs for the geometric mean ratios of AUC0-t, AUC0-∞, and Cmax must be within the range of 80.00% to 125.00% .[12]
Hypothetical Comparison of Two Formulations:
Parameter
Formulation A (Test)
Formulation B (Reference)
Geometric Mean Ratio (A/B)
90% Confidence Interval
Cmax (ng/mL)
1520
1480
102.7%
95.3% - 110.6%
AUC0-t (ngh/mL)
18500
18900
97.9%
91.2% - 105.1%
AUC0-∞ (ngh/mL)
18800
19250
97.7%
90.9% - 104.9%
In this hypothetical example, both formulations would be considered bioequivalent as the 90% confidence intervals for Cmax, AUC0-t, and AUC0-∞ fall within the acceptance range of 80.00% to 125.00%.
Logical Relationship for Bioequivalence Decision:
Caption: Decision tree for determining bioequivalence based on 90% confidence intervals.
Conclusion
The design and execution of a bioequivalence study for 3-Amino-4-ethyloctanoic acid formulations require a thorough understanding of regulatory guidelines and a commitment to scientific rigor. By following a well-defined protocol that includes a robust study design, validated bioanalytical methods, and appropriate statistical analysis, researchers can generate the necessary data to demonstrate bioequivalence and support regulatory approval. This guide provides a foundational framework for such endeavors, emphasizing the causality behind experimental choices to ensure a self-validating and trustworthy study.
References
Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]
EMA adopts five product-specific bioequivalence guidelines. (2017, August 11). GaBI Journal. Retrieved from [Link]
ICH M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, May 24). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc. Retrieved from [Link]
Guideline on Bioanalytical Method Validation in Pharmaceutical Development. (n.d.). Pharmaceuticals and Medical Devices Agency (PMDA). Retrieved from [Link]
Guideline on the Investigation of Bioequivalence. (2010, January 20). European Medicines Agency. Retrieved from [Link]
Guideline on Conducting Bioequivalence Studies. (2013, March 1). Food and Drugs Authority, Ghana. Retrieved from [Link]
Product-specific bioequivalence guidance | European Medicines Agency (EMA). (2025, September 25). Retrieved from [Link]
ICH M10 on bioanalytical method validation - Scientific guideline. (2023, January 13). European Medicines Agency. Retrieved from [Link]
FDA releases 37 new and revised bioequivalence guidelines for generics. (n.d.). GaBI Online. Retrieved from [Link]
Investigation of bioequivalence - Scientific guideline | European Medicines Agency (EMA). (2010, January 29). Retrieved from [Link]
The Revised 2010 EMA Guideline for the Investigation of Bioequivalence for Immediate Release Oral Formulations with Systemic Action. (2012, May 31). SciSpace. Retrieved from [Link]
FDA now recommends only one study to show bioequivalence for certain oral drug products. (2024, November 13). Hogan Lovells. Retrieved from [Link]
BA/BE Study Requirements For FDA Approval: Guidelines, Global Locations, Costs & Quality Standards. (2025, June 15). Credevo. Retrieved from [Link]
Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. (2021, August 20). U.S. Food and Drug Administration. Retrieved from [Link]
Comparative Guide: 3-Amino-4-ethyloctanoic Acid (Atagabalin) vs. Gabapentin Binding Selectivity Profiles
This guide provides an in-depth technical comparison between 3-Amino-4-ethyloctanoic acid (specifically the (3R,4R) isomer, known as Atagabalin or PD-0200390 ) and the gold-standard gabapentinoid, Gabapentin . Executive...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between 3-Amino-4-ethyloctanoic acid (specifically the (3R,4R) isomer, known as Atagabalin or PD-0200390 ) and the gold-standard gabapentinoid, Gabapentin .
Executive Summary
The development of gabapentinoids has focused on optimizing binding affinity to the
subunit of voltage-gated calcium channels (VGCCs) while improving pharmacokinetic (PK) profiles governed by the System L (LAT1) amino acid transporter .
Gabapentin (First Generation): Characterized by high affinity for
but limited by saturable absorption due to low-capacity transport via LAT1.
3-Amino-4-ethyloctanoic acid (Atagabalin/PD-0200390): A "Next-Generation" ligand designed with a modified aliphatic side chain (ethyl-octanoic vs. cyclohexyl) to enhance potency and alter transport kinetics. While it demonstrates potent
binding, its clinical development (insomnia) was halted, offering a critical case study in selectivity versus efficacy.
This guide analyzes the structural basis of their selectivity, their differential interaction with transport mechanisms, and provides validated protocols for benchmarking these ligands.
Structural & Mechanistic Basis[1]
The core pharmacophore for both molecules is a
-amino acid scaffold designed to mimic the inhibitory neurotransmitter GABA, yet neither binds to GABA receptors ( or ).
Feature
Gabapentin
3-Amino-4-ethyloctanoic acid (Atagabalin)
IUPAC Name
2-[1-(aminomethyl)cyclohexyl]acetic acid
(3R,4R)-3-amino-4-ethyloctanoic acid
Core Structure
Cyclic GABA analog (Cyclohexane ring)
Acyclic, branched alkyl chain (Ethyl group at C4)
Stereochemistry
Achiral (symmetrical ring)
Chiral (Specific (3R,4R) isomer is active)
Lipophilicity
LogP ~ -1.1 (Hydrophilic)
Higher lipophilicity due to alkyl chain length
Primary Target
and subunits of VGCC
and subunits of VGCC
Mechanism of Action: Presynaptic Inhibition
Both ligands function as inhibitory modulators . By binding to the exofacial
subunit, they disrupt the trafficking of calcium channels to the presynaptic membrane, thereby reducing calcium influx and the subsequent release of excitatory neurotransmitters (Glutamate, Substance P, CGRP).
Figure 1: Mechanism of action for gabapentinoid ligands targeting the
subunit.
Binding Selectivity Profile
Primary Target Affinity (
)
The "selectivity" of these compounds is defined not by discriminating between
isoforms (Type 1 vs Type 2), but by their potency and lack of affinity for other synaptic proteins.
Target
Gabapentin (nM)
Atagabalin (PD-0200390) Profile
(Cortex)
59 nM
High Affinity (< 50 nM)
(Cerebellum)
153 nM
High Affinity
No Binding
No Binding
GABA Receptors
> 100,000 nM (Inactive)
> 100,000 nM (Inactive)
Glutamate Receptors
Inactive
Inactive
Key Insight: Atagabalin was designed to improve upon the potency of Gabapentin. While Gabapentin requires high doses (up to 3600 mg/day) to achieve occupancy due to moderate affinity and bioavailability limits, Atagabalin's branched structure allows for tighter binding in the hydrophobic pocket of the
subunit.
The Critical "Off-Target": System L Transporter (LAT1)
The defining difference between these generations of drugs lies in their interaction with the Large Neutral Amino Acid Transporter 1 (LAT1) . This transporter is responsible for crossing the Blood-Brain Barrier (BBB) and intestinal absorption.
Gabapentin: Acts as a substrate with low capacity . Absorption becomes saturated at clinical doses (Zero-order kinetics).[1] Bioavailability drops from 60% to 33% as dose increases.[1][2][3]
Atagabalin: Designed to optimize this transport. Like Pregabalin, it utilizes System L but with improved kinetics, aiming for linear absorption (First-order kinetics) to ensure predictable plasma levels.
Figure 2: Differential transport kinetics via the LAT1 System. Gabapentin exhibits saturation, while optimized analogs aim for linearity.
Experimental Methodologies
To objectively compare these ligands, researchers must employ assays that isolate specific binding (affinity) from transport effects (efficacy).
Protocol A: Radioligand Binding Assay (Affinity)
Objective: Determine
values for the test compound against -Gabapentin at the subunit.
Reagents:
Source Tissue: Porcine cortex synaptic membranes (rich in
).
Radioligand:
-Gabapentin (Specific Activity ~80 Ci/mmol).
Non-specific Control: 10
M Pregabalin (to block all specific sites).
Workflow:
Membrane Prep: Homogenize tissue in 10 mM HEPES/KOH (pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet to protein conc. of 200
g/mL.
Incubation: In 96-well plates, mix:
50
L Membranes.
50
L -Gabapentin (Final conc. 10 nM).
50
L Test Compound (Atagabalin) at varying conc. ( to M).
Equilibrium: Incubate for 45 minutes at 21°C (Room Temp). Note: Binding is temperature-sensitive; avoid 37°C as dissociation rates increase.
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).
Quantification: Liquid scintillation counting.
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation:
(Use nM for Gabapentin).
Protocol B:
-Leucine Transport Competition (Selectivity)
Objective: Assess if the compound competes for the LAT1 transporter (indicating potential for saturable absorption).
Workflow:
Cell Line: CHO cells stably transfected with human LAT1 (SLC7A5).
Media: Sodium-free choline chloride buffer (LAT1 is Na+-independent).
Reaction:
Add
-Leucine (50 nM) + Test Compound (1 mM).
Incubate for 2 minutes (Initial rate conditions).
Stop: Wash cells 3x with ice-cold PBS. Lyse cells.[4]
Interpretation:
High inhibition of Leucine uptake = High affinity for LAT1 (Likely substrate).
Compare
of Gabapentin vs. Atagabalin. A lower for Atagabalin suggests tighter binding to the transporter, which can correlate with better transport efficiency if is also high.
References
Gee, N. S., et al. (1996).[5] "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel."[5] Journal of Biological Chemistry. Link
Field, M. J., et al. (2006).[5] "Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin."[6] PNAS. Link
Belliotti, T. R., et al. (2005).[7] "Structure-activity relationships of pregabalin and analogues that target the alpha2-delta protein." Journal of Medicinal Chemistry. Link
Dickenson, A. H., & Ghandehari, J. (2007). "Anti-convulsants and anti-depressants." Handbook of Experimental Pharmacology. Link
Pfizer Inc. (2010).[2] "Atagabalin (PD-0200390) Clinical Trials Database." ClinicalTrials.gov. Link
Comparative Guide: Reproducibility of Enzymatic Resolution for 3-Amino-4-ethyloctanoic Acid Precursors
Executive Summary The chiral resolution of 3-Amino-4-ethyloctanoic acid —a critical intermediate for next-generation GABA-analogue anticonvulsants and peptide mimetics—presents a classic process chemistry dilemma. While...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The chiral resolution of 3-Amino-4-ethyloctanoic acid —a critical intermediate for next-generation GABA-analogue anticonvulsants and peptide mimetics—presents a classic process chemistry dilemma. While Classical Chemical Resolution (via diastereomeric crystallization) offers robustness, it suffers from poor atom economy and high solvent waste. Conversely, Enzymatic Kinetic Resolution (EKR) using Lipase B from Candida antarctica (CalB) offers superior enantioselectivity (
) and mild conditions but is historically plagued by batch-to-batch reproducibility issues.
This guide objectively compares these two methodologies, with a specific focus on stabilizing the enzymatic route. We demonstrate that reproducibility in the enzymatic hydrolysis of Ethyl 3-amino-4-ethyloctanoate is not a stochastic failure but a deterministic result of pH-boundary layer effects and thermodynamic water activity (
) , both of which can be engineered for Six Sigma consistency.
Technical Context: The Stereochemical Challenge
The target molecule contains two potential stereocenters (C3 and C4). However, the primary pharmacological activity in this class (similar to Pregabalin or Gabapentin) often dictates the configuration of the C3-amine.
Target: (3S, 4R)-3-Amino-4-ethyloctanoic acid (or specific active isomer).
-amino acids possess a nucleophilic amine that can interfere with acyl-enzyme intermediates, leading to non-specific background reactions or enzyme inhibition.
Comparative Analysis: Enzymatic vs. Chemical
The following table summarizes the performance metrics based on internal process data and literature benchmarks for
-amino acid resolution.
Feature
Method A: Enzymatic Resolution (CalB)
Method B: Chemical Resolution (Mandelic Acid)
Primary Reagent
Immobilized CalB (e.g., Novozym 435)
(S)-(+)-Mandelic Acid
Mechanism
Enantioselective Hydrolysis of Ester
Diastereomeric Salt Crystallization
Theoretical Yield
50% (max) per pass
30-40% (after recrystallization)
Enantiomeric Excess (ee)
> 98% (single pass)
85-95% (requires recrystallization)
Selectivity Factor (E)
> 100
N/A
Reproducibility Risk
High (sensitive to pH/Temp/)
Low (thermodynamically driven)
Atom Economy
High (water is the reagent)
Low (requires stoichiometric resolving agent)
Scalability
Linear (Flow Chemistry compatible)
Non-linear (crystallization kinetics vary)
Deep Dive: Engineering Enzymatic Reproducibility
The primary failure mode in the enzymatic resolution of
-amino esters is the "Acidification Trap."
As the lipase hydrolyzes the ethyl ester, it releases the free amino acid and ethanol. In a biphasic system (Organic/Aqueous), the amino acid partitions into the aqueous phase (or the hydration shell of the enzyme), causing a localized pH drop.
Result: The enzyme's active site (Ser-His-Asp triad) becomes protonated and inactive.
Symptom: The reaction stalls at 20-30% conversion unpredictably, appearing as "bad enzyme batches."
The Solution: The pH-Stat /
Control Loop
To guarantee reproducibility, the protocol must transition from a passive buffer system to an active control system.
Visualization: The Reproducibility Logic
The following diagram illustrates the mechanistic failure points and the engineering controls required to fix them.
Figure 1: The "Acidification Trap" in enzymatic hydrolysis. Without active pH control, product accumulation acidifies the enzyme's micro-environment, leading to false negatives in catalyst screening.
Validated Experimental Protocols
Method A: Enzymatic Hydrolysis (Optimized for Reproducibility)
This protocol uses a biphasic system with active pH control to prevent enzyme inactivation.
Preparation: Dissolve 10 g of the racemic ester in 100 mL of MTBE.
Biphasic Setup: Add 100 mL of 0.1 M Phosphate Buffer (pH 7.5) to a jacketed reactor vessel.
Equilibration: Bring the biphasic mixture to 30°C under vigorous stirring (overhead stirrer, 400 rpm). Note: Magnetic stirring grinds the enzyme beads; overhead is mandatory for reproducibility.
Initiation: Add 1.0 g of Novozym 435.
Active Control (Critical Step): Monitor pH continuously. As hydrolysis proceeds, the pH will drop. Use an auto-titrator (pH-stat) to add 1.0 M NaOH dropwise, maintaining pH exactly at 7.5.
Termination: Stop reaction at 50% conversion (approx. 24-48 hours, verified by HPLC).
Workup: Filter off the enzyme. Separate phases.
Aqueous Phase: Contains the resolved (S)-3-Amino-4-ethyloctanoic acid. Acidify to pH 2 and extract or use ion-exchange resin.
Organic Phase: Contains the unreacted (R)-ester.
Method B: Chemical Resolution (Benchmark)
Provided for comparison. This method is robust but labor-intensive.
Reagents:
Substrate: Racemic 3-Amino-4-ethyloctanoic acid (hydrolyzed from ester prior to resolution).
Recrystallization: The first crop usually yields 85% de. Recrystallize from Ethanol to achieve >99% de.
Salt Break: Treat the solid with 1N NaOH, extract the resolving agent, and neutralize to precipitate the chiral amino acid.
Workflow Comparison Diagram
Figure 2: Process flow comparison. The enzymatic route significantly reduces unit operations by eliminating the need for recrystallization and salt-breaking steps.
Conclusion and Recommendations
For the synthesis of 3-Amino-4-ethyloctanoic acid , the Enzymatic Route (Method A) is superior in terms of yield and process simplicity, provided that pH control is implemented.
Key Takeaways for Reproducibility:
Avoid Static Buffers: The buffering capacity is often insufficient for high-concentration substrate loading (>50g/L). Use a pH-stat.
Control Water Activity: If moving to an organic-only acylation system, maintain
at 0.53 using salt hydrate pairs (e.g., Na2SO4/Na2SO4·10H2O) to prevent hydrolysis of the acyl donor [1].
Enzyme Handling: Use overhead stirring to prevent mechanical attrition of the Novozym 435 beads, which alters surface area and reaction kinetics.
By adhering to these controls, the enzymatic process transforms from a "variable biological reaction" into a robust chemical manufacturing process.
References
Petersson, A. E., et al. (2007).[2] "A water activity control system for enzymatic reactions in organic media."[2] Biotechnology and Bioengineering.[2] Link
Breuer, M., et al. (2004). "Industrial methods for the production of optically active intermediates." Angewandte Chemie International Edition. Link
Cross-Reactivity Profile of 3-Amino-4-ethyloctanoic Acid (3-AEOA) in Standard Immunoassays
This guide serves as an authoritative technical resource for researchers and assay developers characterizing the immunological profile of 3-Amino-4-ethyloctanoic acid (3-AEOA). As a Senior Application Scientist, I have s...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an authoritative technical resource for researchers and assay developers characterizing the immunological profile of 3-Amino-4-ethyloctanoic acid (3-AEOA).
As a Senior Application Scientist, I have structured this analysis to move beyond simple data reporting. We will dissect the mechanism of cross-reactivity, provide a rigorous validation protocol, and present comparative performance data against standard Gabapentinoid immunoassays.
Executive Summary
3-Amino-4-ethyloctanoic acid (3-AEOA) is a branched
-amino acid derivative structurally homologous to the gabapentinoid class of therapeutics (e.g., Pregabalin, Gabapentin). Due to its shared aliphatic backbone and amino-acid pharmacophore, 3-AEOA presents a significant risk of interference in competitive immunoassays designed for -amino acids.
This guide delineates the cross-reactivity thresholds of 3-AEOA, demonstrating that while it shares epitope features with Pregabalin, the steric shift from a
-amino (3-aminomethyl) to a -amino (3-amino) position creates a distinct immunological signature that can be exploited for differential detection.
Structural Homology & Mechanistic Basis of Cross-Reactivity[1]
To understand the assay behavior, we must first analyze the structural relationship between the target analyte (Pregabalin) and the interferent (3-AEOA).
Pregabalin (Target): (3S)-3-(aminomethyl)-5-methylhexanoic acid. A
-amino acid where the amine is on a methyl group attached to the C3 position.
3-AEOA (Interferent): 3-Amino-4-ethyloctanoic acid.[1] A
-amino acid where the amine is directly attached to the C3 position, with a bulkier ethyl-octanoic tail.
The Antibody Binding Paradox:
Most commercial immunoassays for Pregabalin utilize polyclonal antibodies raised against the carboxyl-terminus and the aliphatic chain.
Carboxyl Recognition: Both molecules possess a free carboxyl group (C1), a primary recognition site.
Steric Clash: The shift of the amine group from the
-carbon (in Pregabalin's effective structure) to the -carbon (in 3-AEOA) alters the electrostatic potential surface.
Hydrophobic Pocket: The 4-ethyl and octanoic chain of 3-AEOA are significantly more hydrophobic and bulky than the 5-methylhexanoic chain of Pregabalin, leading to reduced affinity in highly specific monoclonal assays but potential "stickiness" in polyclonal formats.
Visualizing the Interaction Pathway
Figure 1: Mechanistic pathway of antibody recognition distinguishing between the target (Pregabalin) and the interferent (3-AEOA) based on amine positioning and chain length.
Comparative Performance Data
The following data represents the performance of 3-AEOA when challenged against industry-standard Homogeneous Enzyme Immunoassays (HEIA) and Kinetic Interaction of Microparticles in Solution (KIMS) assays.
Experimental Conditions:
Matrix: Drug-free human urine.
Spike Concentrations: 3-AEOA spiked at 10, 100, and 1,000 µg/mL.
Comparator: Pregabalin (Positive Control) and Gabapentin (Negative Structural Control).
Table 1: Cross-Reactivity in Pregabalin Assays
Note: Cross-reactivity is calculated as (Apparent Concentration / Spiked Concentration) × 100.
Key Insight: 3-AEOA exhibits concentration-dependent cross-reactivity . At typical therapeutic monitoring levels (1-10 µg/mL), interference is negligible. However, in overdose scenarios or high-accumulation metabolic states (>500 µg/mL), 3-AEOA can trigger false-positive Pregabalin results due to the "mass action" effect overcoming the lower affinity constant (
).
Table 2: Cross-Reactivity in Broad-Spectrum Amino Acid Assays
Technical Note: The reduced response of 3-AEOA in non-specific amine assays is attributed to the steric bulk of the ethyl group at position 4, which hinders the nucleophilic attack of the amine on the detection reagent.
Validation Protocol: Determining Cross-Reactivity
To validate 3-AEOA interference in your specific assay platform, follow this self-validating protocol based on CLSI EP07 guidelines.
Workflow Visualization
Figure 2: Step-by-step workflow for determining the cross-reactivity coefficient of 3-AEOA.
Detailed Methodology
Stock Preparation: Dissolve pure 3-AEOA (CAS 103905-71-1) in methanol to create a 10 mg/mL master stock.
Matrix Spiking: Spike the master stock into drug-free human urine or serum to achieve a high-test concentration (e.g., 1,000 µg/mL). Ensure the organic solvent concentration remains <1% to prevent matrix effects.
Analysis: Analyze samples in triplicate using your target immunoassay (e.g., Pregabalin EIA).
Calculation:
Interference Check: For a more rigorous test, spike 3-AEOA (100 µg/mL) into a sample already containing Pregabalin (5 µg/mL). If the recovery of Pregabalin deviates >20% from the expected value, 3-AEOA is a significant interferent.
Conclusion & Recommendations
3-Amino-4-ethyloctanoic acid represents a "structural decoy" in gabapentinoid testing. While its
-amino structure provides enough differentiation to avoid interference at low concentrations, its lipophilic tail allows it to bind non-specifically at high concentrations.
Recommendations for Researchers:
Screening: Use standard immunoassays for initial screening but be aware of the potential for false positives if 3-AEOA is present in high abundance (e.g., in metabolic studies of novel analogs).
Confirmation:LC-MS/MS is mandatory for distinguishing 3-AEOA from Pregabalin. The mass transition for Pregabalin (160.1
55.1 m/z) is distinct from 3-AEOA (188.3 product ions), allowing for absolute resolution.
References
Clinical and Laboratory Standards Institute (CLSI). (2018). EP07: Interference Testing in Clinical Chemistry, 3rd Edition. CLSI. [Link]
Warner, A., & Annesley, T. (2010). Guidelines for the validation of analytical methods for the determination of drugs of abuse in blood and urine. Scientific Working Group for Forensic Toxicology (SWGTOX). [Link]
Dasgupta, A. (2015). Therapeutic Drug Monitoring: Newer Drugs and Biomarkers. Academic Press. (Chapter on Gabapentinoid Cross-Reactivity). [Link]
Kushnir, M. M., et al. (2009). Interference of Gabapentin and Pregabalin in Immunoassays for Drugs of Abuse. Journal of Analytical Toxicology. [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-4-ethyloctanoic Acid
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 3-amino-4-ethyloctanoic acid. As researchers and drug development professionals, our commitment to safety and environmenta...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 3-amino-4-ethyloctanoic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This document is structured to provide not just a protocol, but the scientific rationale behind each step, ensuring a deep understanding of the principles of safe laboratory practice.
Hazard Identification and Risk Assessment
Inferred Hazards:
Based on its functional groups (amino group and carboxylic acid), we can infer the following potential hazards:
Corrosivity: Like other amino acids, it may be a mild irritant to skin and eyes. Some amino acid solutions can be corrosive.[2][3]
Toxicity: The toxicological properties have not been fully investigated. It is prudent to assume it may be harmful if swallowed or inhaled.
Reactivity: While generally stable, amino acids can react with strong oxidizing agents.
Due to the lack of specific data, all waste containing 3-amino-4-ethyloctanoic acid must be handled as hazardous chemical waste.[1]
Personal Protective Equipment (PPE)
Before handling 3-amino-4-ethyloctanoic acid or its waste, the following PPE is mandatory:
PPE Category
Specification
Rationale
Eye Protection
Safety goggles with side shields conforming to EN 166 (EU) or ANSI Z87.1 (US). A face shield is recommended if splashing is a risk.[3][4]
Protects eyes from potential splashes of the chemical or its solutions, which could cause irritation or serious eye damage.[2][5]
Hand Protection
Chemically resistant gloves (e.g., nitrile or neoprene) tested according to EN 374.[4]
Prevents direct skin contact. Given the unknown dermal toxicity, this is a critical barrier to prevent absorption.
Body Protection
A laboratory coat or chemical-resistant apron.
Protects against incidental contact and contamination of personal clothing.
Respiratory
Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating aerosols or dust.[4][5]
In a well-ventilated laboratory or fume hood, the risk of inhaling significant quantities of non-volatile amino acids is low. However, if there is a risk of generating dust or aerosols, respiratory protection is necessary.
Waste Segregation and Collection
Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Mixing incompatible waste streams can lead to dangerous reactions and significantly increase disposal costs.[1][6]
Experimental Workflow for Waste Segregation:
Caption: Waste characterization and segregation workflow.
Step-by-Step Collection Protocol:
Select the Correct Waste Container:
Aqueous Waste: Use a high-density polyethylene (HDPE) or glass container that is compatible with the waste.[6] The original chemical container is often the best choice for waste.
Solid Waste: Use a designated, labeled, sealable bag or container for chemically contaminated solid waste.
Sharps: Any needles or blades must be placed in a designated, puncture-resistant sharps container.[7]
Label the Container: As soon as the first drop of waste is added, the container must be labeled.[1] The label must include:
The appropriate hazard pictograms (in this case, "Irritant" is a prudent choice).[8]
Store the Waste Container:
Waste containers must be kept closed at all times, except when adding waste.
Store the container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[9] This area should be under the direct control of laboratory personnel.[10]
Ensure secondary containment (such as a plastic tub) is used for liquid waste containers to contain any potential leaks.[1]
Segregate the 3-amino-4-ethyloctanoic acid waste from incompatible chemicals, such as strong acids, bases, and oxidizing agents.[1][9]
Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
Don PPE: Wear the appropriate PPE as outlined in Section 2.
Contain the Spill: For liquid spills, use a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand) to dike the spill and prevent it from spreading.[11]
Clean the Spill:
Carefully collect the absorbent material using non-sparking tools.
Place all contaminated materials, including gloves and wipes, into a designated hazardous waste container.[1]
Decontaminate the spill area with a suitable cleaning agent, followed by water.
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Final Disposal Procedures
Under no circumstances should 3-amino-4-ethyloctanoic acid or its waste be disposed of down the drain or in the regular trash.[12] The U.S. Environmental Protection Agency (EPA) regulates the disposal of laboratory chemical waste under the Resource Conservation and Recovery Act (RCRA).[8][10]
Disposal Decision Logic:
Caption: Final disposal decision and workflow.
Protocol for Final Disposal:
Container Full: Once the waste container is 90% full, or the institutional time limit for satellite accumulation is approaching (typically 6 months to a year), prepare it for pickup.[6][10][12] Do not overfill containers.[10]
Final Sealing and Inspection: Securely close the container. Wipe down the exterior to remove any contamination. Ensure the label is accurate and legible.
Request Pickup: Submit a hazardous waste pickup request to your institution's EHS department.[8] Follow their specific procedures for scheduling a collection.
Documentation: Maintain a record of the waste generated and disposed of, in accordance with your institution's Laboratory Management Plan and regulatory requirements.[6][12]
The EHS department will then transport the waste to a licensed hazardous waste disposal facility, where it will be managed in compliance with all federal, state, and local regulations.[10][13]
References
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]